Product packaging for Thiophen-3-amine(Cat. No.:CAS No. 17721-06-1)

Thiophen-3-amine

Cat. No.: B096201
CAS No.: 17721-06-1
M. Wt: 99.16 g/mol
InChI Key: DKGYESBFCGKOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thiophen-3-amine is a versatile heterocyclic building block of significant importance in medicinal chemistry and organic synthesis. The thiophene nucleus is a privileged pharmacophore, ranked 4th among sulfur-containing rings in U.S. FDA-approved small molecule drugs over the last decade . As a key intermediate, this compound is employed in the design and synthesis of compounds with a wide range of biological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial agents . In pharmaceutical research, this compound serves as a critical precursor for the development of novel therapeutic agents. Its structural motif is found in molecules investigated as dual inhibitors of targets like vascular endothelial growth factor receptors (VEGFRs) and tubulin polymerization, representing a promising approach for cancer chemotherapy . Furthermore, thiophene-based derivatives are explored for their anti-inflammatory properties, often through mechanisms involving the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) . The amine functional group on the thiophene ring makes it a valuable precursor for synthesizing various derivatives, such as imines (Schiff bases), which are known to exhibit antifungal, antibacterial, and anticancer activities . Beyond medicinal applications, thiophene derivatives are also widely used in material science, finding applications in organic semiconductors, dyes, and organic light-emitting diodes (OLEDs) . This product is intended for research and further manufacturing use only and is not for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NS B096201 Thiophen-3-amine CAS No. 17721-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS/c5-4-1-2-6-3-4/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGYESBFCGKOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348756
Record name thiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17721-06-1
Record name thiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thiophen-3-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Thiophen-3-amine: Chemical Properties, Structure, and Applications

Introduction

This compound, a heterocyclic amine, is a pivotal building block in the realms of medicinal chemistry and materials science. Its unique electronic properties, stemming from the sulfur-containing aromatic thiophene ring, make it a versatile synthon for the development of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, structural details, reactivity, and significant applications, particularly in the field of drug development.

Chemical Properties and Structure

This compound (CAS No: 17721-06-1) is a white, solid powder under standard conditions.[1] Its core structure consists of a five-membered aromatic thiophene ring with an amine functional group attached at the 3-position.[2] This structure imparts both amphoteric and aromatic characteristics to the molecule.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₄H₅NS[1][2][3][4]
Molecular Weight 99.15 g/mol [1][3][4]
Monoisotopic Mass 99.01427034 Da[3]
Boiling Point 243.628 °C at 760 mmHg[1]
Density 1.221 g/cm³[1]
Flash Point 101.143 °C[1]
Topological Polar Surface Area 26.02 Ų[4]
Purity ≥99%[1]
Appearance White Powder[1]
Structural Identifiers
  • IUPAC Name: this compound[3]

  • SMILES: C1=CSC=C1N[3]

  • InChI: InChI=1S/C4H5NS/c5-4-1-2-6-3-4/h1-3H,5H2[3]

  • InChIKey: DKGYESBFCGKOJC-UHFFFAOYSA-N[3]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay between the electron-rich thiophene ring and the electron-donating amine group.

  • Aromaticity and Electrophilic Substitution: The thiophene ring is aromatic, making it susceptible to electrophilic substitution reactions. The presence of the amine group, an activating group, further enhances the ring's reactivity towards electrophiles, typically directing substitution to the 2- and 5-positions.[1]

  • Amine Group Reactivity: The amine group exhibits typical reactivity, allowing for reactions such as acylation and alkylation, which are crucial for synthesizing more complex derivatives.[2]

  • Amphoteric Nature: As an aromatic amine, it possesses amphoteric properties, meaning it can act as both a weak acid and a weak base.[1]

G General Reactivity of this compound T3A This compound ES Electrophilic Substitution T3A->ES Electrophile (E+) NR Amine Reactions T3A->NR Acyl/Alkyl Halide P25 2- and 5- Substituted Products ES->P25 DA Acylated/Alkylated Derivatives NR->DA G Gewald Aminothiophene Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction Steps cluster_2 Workup & Purification Ketone α-Active Ketone/ Aldehyde Condensation 1. Knoevenagel Condensation (Formation of Olefin) Ketone->Condensation Nitrile Activated Nitrile (e.g., Cyanoacetate) Nitrile->Condensation Sulfur Elemental Sulfur Thiolation 2. Thiolation with Sulfur Sulfur->Thiolation Base Base Catalyst (e.g., Diethylamine) Base->Condensation Condensation->Thiolation Cyclization 3. Intramolecular Cyclization & Tautomerization Thiolation->Cyclization Precipitate Precipitation/ Overnight Chilling Cyclization->Precipitate Filter Filtration & Washing Precipitate->Filter Recrystallize Recrystallization Filter->Recrystallize Product 2-Aminothiophene Product Recrystallize->Product G Applications of this compound Core cluster_pharma Pharmaceuticals cluster_material Materials Science T3A This compound (Core Scaffold) AntiInflam Anti-inflammatory T3A->AntiInflam Derivative Synthesis AntiCancer Anticancer T3A->AntiCancer Derivative Synthesis AntiMicro Antimicrobial T3A->AntiMicro Derivative Synthesis AntiConv Anticonvulsant T3A->AntiConv Derivative Synthesis OLEDs Organic LEDs (OLEDs) T3A->OLEDs Polymerization SolarCells Organic Solar Cells T3A->SolarCells Polymerization

References

An In-depth Technical Guide to the Physical Properties of 3-Aminothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-aminothiophene. The information herein is curated for researchers, scientists, and professionals in drug development who utilize thiophene derivatives in their work. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of associated chemical pathways.

Core Physical and Chemical Properties

3-Aminothiophene is a heterocyclic amine with the chemical formula C₄H₅NS. It serves as a crucial building block in the synthesis of various pharmaceutical compounds and functional materials. A summary of its key physical properties is presented in the table below.

PropertyValueSource
Molecular Weight 99.15 g/mol N/A
CAS Number 17721-06-1N/A
Appearance White to off-white solidN/A
Melting Point 146 °C
Boiling Point (Predicted) 243.6 ± 13.0 °C
Density (Predicted) 1.0 ± 0.06 g/cm³
Flash Point (Predicted) 101.1 ± 19.8 °C
Refractive Index (Predicted) 1.630
Vapor Pressure (Predicted) 0.0318 mmHg at 25°C
pKa (Predicted) 4.26 ± 0.10N/A

Note: Some physical properties are predicted values from computational models and should be confirmed experimentally.

Solubility: 3-Aminothiophene is expected to have low solubility in water due to its hydrophobic thiophene ring.[1][2] It is likely to be soluble in common organic solvents such as ethanol, methanol, and acetone.[2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 3-aminothiophene. The position of the amino group on the thiophene ring significantly influences its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: In ¹H NMR spectra of 3-aminothiophene derivatives, the amino protons (NH₂) typically appear as a broad singlet between δ 3.5 and 5.0 ppm. The thiophene ring protons are observed in the range of δ 6.5 - 8.0 ppm. The coupling constants are approximately J₂,₄ ≈ 1.5-2.5 Hz, J₄,₅ ≈ 3.5-4.5 Hz, and J₂,₅ ≈ 3.0-3.5 Hz.[3]

  • ¹³C NMR: For 3-aminothiophene derivatives, the carbon chemical shifts are approximately: C2 at δ 110-125 ppm, C3 at δ 140-155 ppm, C4 at δ 115-125 ppm, and C5 at δ 120-130 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 3-aminothiophene derivatives shows characteristic absorption bands. The N-H stretching vibrations of the primary amine are typically observed as two bands in the 3300-3500 cm⁻¹ region. The C=C stretching of the thiophene ring appears in the 1520-1600 cm⁻¹ range.[3]

UV-Vis Spectroscopy

The electronic transitions of 3-aminothiophene derivatives can be observed using UV-Vis spectroscopy. The π → π* transition for 3-aminothiophene derivatives typically occurs in the range of 280-320 nm.[3] The ultraviolet spectra of 3-monosubstituted thiophenes do not show a linear relationship to the first primary bands of the corresponding monosubstituted benzenes, unlike 2-monosubstituted thiophenes.[4]

Experimental Protocols

Detailed methodologies for the determination of key physical and spectroscopic properties are provided below.

Melting Point Determination

Objective: To determine the temperature range over which the solid 3-aminothiophene transitions to a liquid.

Methodology:

  • A small amount of the crystalline 3-aminothiophene is placed into a capillary tube, which is sealed at one end.[5]

  • The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with oil) or a melting point apparatus with a heated metal block.

  • The sample is heated slowly, at a rate of approximately 2°C per minute, to ensure thermal equilibrium.

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the substance.[6]

  • For accuracy, an initial rapid determination can be performed to find an approximate melting point, followed by a slower, more precise measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A sample of 10-50 mg of 3-aminothiophene is dissolved in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[7][8] The solution must be free of any solid particles.[7]

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[8]

  • Spectrum Acquisition: The appropriate pulse sequence and acquisition parameters (e.g., number of scans, spectral width, relaxation delay) are set. For ¹H NMR, a small number of scans is usually sufficient, while ¹³C NMR requires a higher number of scans due to the lower natural abundance of the ¹³C isotope.[8][9]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and calibrated using the residual solvent peak as a reference.[7]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-aminothiophene.

Methodology:

  • Sample Preparation (KBr Pellet Method): A small amount of solid 3-aminothiophene is ground with dry potassium bromide (KBr) powder in a mortar and pestle.[3] The mixture is then compressed under high pressure to form a thin, transparent pellet.[3]

  • Spectrum Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer.[3] A background spectrum of the empty sample holder is recorded first. Then, the sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹.[3] Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.[3]

  • Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are analyzed to identify characteristic vibrations of the functional groups present in the molecule.[3]

Visualizations

The following diagrams illustrate relevant chemical pathways involving thiophene derivatives.

gewald_synthesis ketone α-Methylene Ketone intermediate1 Knoevenagel Adduct ketone->intermediate1 nitrile α-Cyano Ester nitrile->intermediate1 sulfur Elemental Sulfur (S₈) intermediate2 Thiolate Intermediate sulfur->intermediate2 base Base (e.g., Morpholine) base->intermediate1 intermediate1->intermediate2 Sulfur Addition aminothiophene 2-Aminothiophene Derivative intermediate2->aminothiophene Cyclization & Aromatization

Caption: Workflow of the Gewald aminothiophene synthesis.

thiophene_bioactivation thiophene Thiophene-containing Drug s_oxide Thiophene S-oxide thiophene->s_oxide Oxidation epoxide Thiophene Epoxide thiophene->epoxide Oxidation p450 Cytochrome P450 (CYP) Enzymes p450->s_oxide p450->epoxide adducts Covalent Adducts s_oxide->adducts Nucleophilic Attack epoxide->adducts Nucleophilic Attack macromolecules Cellular Macromolecules (Proteins, DNA) macromolecules->adducts toxicity Hepatotoxicity/ Adverse Effects adducts->toxicity

Caption: Bioactivation pathway of thiophene-containing drugs.

References

Spectroscopic Profile of Thiophen-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic data for Thiophen-3-amine (CAS No. 17721-06-1). Due to a scarcity of publicly available experimental spectra, this document presents a detailed analysis based on predicted data and established principles of spectroscopic interpretation for heterocyclic and aromatic amines. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science by offering insights into the structural characterization of this compound. The guide includes tabulated summaries of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow visualization for spectroscopic analysis.

Introduction

This compound, a heterocyclic aromatic amine, is a significant building block in medicinal chemistry and materials science. Its structural properties, governed by the interplay between the electron-rich thiophene ring and the amino functional group, are crucial for its reactivity and application. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this compound and its derivatives. This guide synthesizes the expected spectroscopic signatures of this molecule.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These values are derived from computational predictions and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton (H)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H26.9 - 7.2Doublet of doublets (dd)J(H2-H4) ≈ 1.5, J(H2-H5) ≈ 3.0
H46.5 - 6.8Doublet of doublets (dd)J(H4-H2) ≈ 1.5, J(H4-H5) ≈ 5.0
H57.0 - 7.3Doublet of doublets (dd)J(H5-H2) ≈ 3.0, J(H5-H4) ≈ 5.0
-NH₂3.5 - 4.5Broad singlet-

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon (C)Predicted Chemical Shift (δ, ppm)
C2120 - 125
C3145 - 150
C4110 - 115
C5125 - 130

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted significant IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
3450 - 3350Medium, Sharp (doublet)N-H Asymmetric & Symmetric StretchPrimary Amine
3100 - 3000Medium to WeakC-H Aromatic StretchThiophene Ring
1620 - 1580Medium to StrongN-H Scissoring (Bending)Primary Amine
1550 - 1450Medium to StrongC=C Aromatic Ring StretchThiophene Ring
1335 - 1250StrongC-N Aromatic StretchAryl Amine
~850StrongC-H Out-of-plane Bending1,2,4-trisubstituted pattern
~700StrongC-S StretchThiophene Ring
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted data for electron ionization (EI) mass spectrometry are presented below.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Relative Intensity (%)Ion/FragmentNotes
99100[M]⁺Molecular Ion
7240 - 60[M - HCN]⁺Loss of hydrogen cyanide
5420 - 40[C₃H₂S]⁺Thiophene ring fragment
4510 - 30[C₂H₃N]⁺Amine-containing fragment

The molecular weight of this compound (C₄H₅NS) is 99.15 g/mol .

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Submission IR IR Spectroscopy Purification->IR Sample Submission MS Mass Spectrometry Purification->MS Sample Submission Data_Analysis Analyze Spectra: - Chemical Shifts - Frequencies - m/z Ratios NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Verification Structure Verification Data_Analysis->Structure_Verification Combine Data Final_Report Final Characterization Report Structure_Verification->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization.

Experimental Protocols

The following are detailed, representative protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr Pellet): A small amount of this compound (1-2 mg) is ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Thin Film (if liquid/low melting): A drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction, or a direct insertion probe.

  • Data Acquisition (EI mode):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 35-300.

    • Source Temperature: 200-250 °C.

    • Scan Speed: 1-2 scans/second.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.

Disclaimer: The spectroscopic data presented in this document are based on computational predictions and established chemical principles. While they are expected to be representative, they have not been derived from direct experimental measurement of this compound. For definitive characterization, experimental verification is recommended.

The Synthesis and Discovery of Novel Thiophene Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have led to its incorporation into a wide array of therapeutic agents.[3] Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] This in-depth technical guide provides a comprehensive overview of the synthesis, discovery, and biological evaluation of novel thiophene derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into key synthetic methodologies, present quantitative biological data, and visualize critical pathways and workflows.

I. Key Synthetic Methodologies for Thiophene Derivatives

The synthesis of the thiophene nucleus can be broadly categorized into classical condensation reactions and modern cyclization strategies. This section details the experimental protocols for the most pivotal and widely employed methods.

Classical Synthesis Methods

The Paal-Knorr synthesis is a foundational method for constructing the thiophene ring from a 1,4-dicarbonyl compound using a sulfurizing agent.[7][8]

Experimental Protocol: Microwave-Assisted Synthesis of 2,5-Dimethylthiophene

  • Reactants:

    • Acetonylacetone (1,4-dicarbonyl compound)

    • Lawesson's reagent (sulfurizing agent)

    • Toluene (solvent)

  • Procedure:

    • In a microwave-safe vessel, combine acetonylacetone (1 mmol) and Lawesson's reagent (0.5 mmol) in toluene (5 mL).

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 150°C for 10 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter to remove any solid byproducts.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 2,5-dimethylthiophene.

The Gewald synthesis is a multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[2][9]

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Reactants:

    • 2-Butanone (ketone)

    • Ethyl cyanoacetate (α-cyanoester)

    • Elemental sulfur

    • Morpholine (base)

    • Ethanol (solvent)

  • Procedure:

    • To a stirred solution of 2-butanone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL), add morpholine (1.5 mL).

    • To this mixture, add elemental sulfur (10 mmol) in one portion.

    • Heat the reaction mixture to 50°C and stir for 2 hours.

    • Allow the mixture to cool to room temperature, during which a solid precipitate will form.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired 2-aminothiophene derivative.

The Fiesselmann synthesis involves the reaction of a β-ketoester with a thioglycolic acid derivative to yield 3-hydroxythiophene-2-carboxylates.[10]

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-5-methylthiophene-2-carboxylate

  • Reactants:

    • Ethyl acetoacetate (β-ketoester)

    • Ethyl thioglycolate (thioglycolic acid derivative)

    • Sodium ethoxide (base)

    • Ethanol (solvent)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (10 mmol) in absolute ethanol (20 mL).

    • Cool the solution in an ice bath and add ethyl thioglycolate (10 mmol) dropwise.

    • After stirring for 15 minutes, add ethyl acetoacetate (10 mmol) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 4-5.

    • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the target thiophene.

Modern Synthetic Approaches: Cyclization of Alkynes

Recent advancements in synthetic methodology have focused on the cyclization of functionalized alkynes to construct the thiophene ring with high regioselectivity and atom economy.[11]

Experimental Protocol: Palladium-Catalyzed Heterocyclization of a 1-Mercapto-3-yn-2-ol

  • Reactants:

    • 1-Mercapto-3-yn-2-ol derivative

    • Palladium(II) iodide (PdI₂) (catalyst)

    • Potassium iodide (KI) (additive)

    • Methanol (solvent)

  • Procedure:

    • To a solution of the 1-mercapto-3-yn-2-ol (1 mmol) in methanol (10 mL), add PdI₂ (0.02 mmol) and KI (0.2 mmol).

    • Heat the mixture at 60°C under an inert atmosphere for 6 hours.

    • After cooling, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by flash chromatography on silica gel to afford the substituted thiophene.

II. Biological Activities of Novel Thiophene Derivatives

Thiophene derivatives have emerged as a prolific source of lead compounds in various therapeutic areas. This section presents quantitative data on their anticancer and antimicrobial activities.

Anticancer Activity

The cytotoxic effects of novel thiophene derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
TP 5 HepG2<30.0 (µg/mL)[12]
SMMC-7721<30.0 (µg/mL)[12]
Compound 480 HeLa12.61 (µg/mL)[13]
Hep G233.42 (µg/mL)[13]
Compound 471 HeLa23.79 (µg/mL)[13]
Hep G213.34 (µg/mL)[13]
Compound 2b Hep3B5.46[14]
Compound 2d Hep3B8.85[14]
Compound 2e Hep3B12.58[14]
PZ-9 MCF-729.44[15]
PZ-11 MCF-717.35[15]
Antimicrobial Activity

The antibacterial efficacy of thiophene derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
Thiophene 4 Colistin-Resistant A. baumannii16 (MIC₅₀ mg/L)[16]
Colistin-Resistant E. coli8 (MIC₅₀ mg/L)[16]
Thiophene 5 Colistin-Resistant A. baumannii16 (MIC₅₀ mg/L)[16]
Colistin-Resistant E. coli32 (MIC₅₀ mg/L)[16]
Thiophene 8 Colistin-Resistant A. baumannii32 (MIC₅₀ mg/L)[16]
Colistin-Resistant E. coli32 (MIC₅₀ mg/L)[16]
Compound 19 B. cereus128[17]
C. albicans128[17]
Compound 25/26 Gram-positive bacteria and yeast16[17]

III. Mechanistic Insights and Experimental Workflows

Understanding the mechanism of action and having a clear experimental workflow are crucial for the successful development of novel therapeutic agents. This section provides visualizations of a key signaling pathway and a typical drug discovery workflow.

Signaling Pathway Modulation by Thiophene Derivatives

Several thiophene derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR pathway is a frequently targeted cascade.

PI3K_Akt_Pathway Thiophene Thiophene Derivative Akt Akt Thiophene->Akt inhibits Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug_Discovery_Workflow Synthesis Synthesis of Thiophene Library Purification Purification & Characterization Synthesis->Purification Screening High-Throughput Screening Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis feedback In_Vitro In Vitro Biological Evaluation (IC50/MIC) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Studies In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

reactivity of the amine group in Thiophen-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of the Amine Group in Thiophen-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry, organic synthesis, and materials science. As an analogue of aniline, its amine group is central to its chemical reactivity, serving as a key functional handle for a wide array of synthetic transformations. The interplay between the aromatic thiophene ring and the amino substituent at the 3-position gives rise to a unique reactivity profile that is of significant interest for the development of novel pharmaceuticals and functional materials. Thiophene-based compounds have been identified as potent inhibitors of various kinases, which are crucial for cell growth and proliferation.[1] This guide provides a comprehensive technical overview of the reactivity of the amine group in this compound, supported by quantitative data, detailed experimental protocols, and visualized reaction pathways to aid researchers in its effective utilization.

Electronic Properties of the 3-Aminothiophene Scaffold

The reactivity of the amine group in this compound is intrinsically linked to the electronic nature of the thiophene ring. Thiophene is an electron-rich aromatic heterocycle due to the participation of the sulfur atom's lone pair of electrons in the π-system. The introduction of an amino group, a strong electron-donating group, further increases the electron density of the ring through resonance.

When the amino group is at the 3-position, it donates electron density primarily to the C2 and C4 positions of the thiophene ring. This has two major consequences for the reactivity of the molecule:

  • Enhanced Nucleophilicity of the Ring: The increased electron density at the C2 and C4 positions makes them susceptible to electrophilic attack. This means that in addition to the amine group acting as a nucleophile, the thiophene ring itself can compete for electrophiles.

  • Modulated Basicity and Nucleophilicity of the Amine Group: The delocalization of the nitrogen lone pair into the aromatic system, a characteristic feature of aromatic amines, reduces its availability for protonation and for attacking electrophiles compared to aliphatic amines.

Reactivity of the Amine Group

Basicity

Aniline has a pKaH of 4.6. The thiophene ring is generally considered to be more electron-donating than a benzene ring, which would suggest that this compound might be slightly more basic than aniline. However, the position of the amino group is crucial. In 2-aminothiophene, the proximity to the sulfur atom and more effective delocalization of the nitrogen lone pair are thought to make it less basic than the 3-isomer. It is reasonable to estimate that the pKaH of this compound lies in the range of 5.0-5.5, making it a weak base.

Nucleophilicity

The amine group of this compound is nucleophilic, readily reacting with a variety of electrophiles. However, as mentioned, the electron-rich thiophene ring, particularly the C2 position, also exhibits nucleophilic character. This duality is a key aspect of its reactivity.

A kinetic study of the reaction of 3-aminothiophene with para-substituted benzenediazonium cations has provided quantitative data on its nucleophilicity.[2] The reaction proceeds as an electrophilic aromatic substitution at the C-2 position, demonstrating the potent carbon-nucleophilicity of the ring, which in this case surpasses the N-nucleophilicity of the amine group.[2] The nucleophilicity parameters for 3-aminothiophene have been determined according to the Mayr-Patz equation (log k = sN(N + E)).[2]

Key Synthetic Transformations of the Amine Group

The amine group of this compound can undergo a variety of important chemical transformations.

N-Acylation

N-acylation is a common reaction of primary amines, and the amine group of 3-aminothiophene is no exception. It readily reacts with acylating agents such as acyl chlorides and anhydrides in the presence of a base to form the corresponding amides. This reaction is useful for protecting the amine group or for introducing new functional moieties.

Experimental Protocol: N-Acylation of a 2-Aminothiophene-3-carbonitrile Derivative

This protocol for a related 2-aminothiophene derivative can be adapted for 3-aminothiophene.[3]

  • Reaction Setup: Dissolve 2-aminothiophene-3-carbonitrile (10 mmol) in 12 mL of tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add triethylamine (10 mmol, 0.95 mL) to the solution.

  • Acylating Agent Addition: Slowly add a solution of 2-(thiophen-2-yl)acetyl chloride (11 mmol, 1.19 g) in 10 mL of THF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solid product can be isolated by filtration, followed by washing with water.

  • Purification: The crude product can be purified by crystallization from a suitable solvent, such as acetonitrile.[3]

N-Sulfonation

Similar to acylation, the amine group of 3-aminothiophene can be sulfonated using sulfonyl chlorides in the presence of a base to yield sulfonamides. This is a common transformation in the synthesis of medicinal compounds.

General Experimental Protocol: N-Sulfonation of 3-Aminothiophene

  • Reaction Setup: Dissolve 3-aminothiophene (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Diazotization and Coupling Reactions

As a primary aromatic amine, this compound can be diazotized by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This reactive intermediate can then be used in a variety of coupling reactions, most notably to form azo dyes by reacting with activated aromatic compounds like phenols and anilines.[1]

Experimental Protocol: Diazotization of an Aminothiophene and Subsequent Azo Coupling

This protocol is a general procedure for the synthesis of azo disperse dyes from aminothiophene precursors.[4]

  • Preparation of Diazonium Salt:

    • In a beaker, dissolve the aminothiophene precursor (0.02 mol) in a mixture of acetic acid and propionic acid (12 mL, 5:1 v/v).

    • Cool the solution to 0-5°C in an ice bath.

    • Separately, prepare nitrosylsulfuric acid by carefully adding sodium nitrite to concentrated sulfuric acid at low temperature.

    • Slowly add the pre-prepared cold nitrosylsulfuric acid to the aminothiophene solution, ensuring the temperature does not exceed 5°C.

    • Stir the mixture vigorously for 1-2 hours at 0-5°C. The formation of the diazonium salt is complete when a sample gives a positive test with starch-iodide paper. This solution should be used immediately.

  • Azo Coupling:

    • Dissolve the coupling component (e.g., an N,N-dialkylaniline, 0.02 mol) in 20 mL of acetic acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Add the cold diazonium salt solution dropwise to the coupling component solution over 30-40 minutes with vigorous stirring, maintaining the temperature below 5°C.

    • Continue stirring the mixture for an additional 2-3 hours at 0-5°C.

    • Adjust the pH of the solution to 4-5 by slowly adding a 10% sodium acetate solution.

    • The precipitated azo dye is collected by vacuum filtration, washed thoroughly with water, and then dried.[4]

Synthesis of Fused Heterocyclic Systems

The amine group of 3-aminothiophene is a key functional group for the construction of fused heterocyclic ring systems, such as thieno[3,2-b]pyridines. These fused systems are common scaffolds in many biologically active molecules.

Application in Drug Discovery: Thiophene-Based Kinase Inhibitors

Thiophene derivatives are a prominent class of compounds in drug discovery, with many exhibiting potent kinase inhibitory activity.[5][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminothiophene scaffold can be readily functionalized, allowing for the synthesis of large libraries of compounds for screening against various kinase targets. The amine group often serves as an anchor point for building out molecular complexity to achieve potent and selective inhibition.

Summary of Quantitative Data

The following table summarizes the available quantitative data on the reactivity of the amine group in 3-aminothiophene.

ParameterValueConditionsReference
Nucleophilicity (N)9.3750% H₂O - 50% Me₂SO, 20 °C[2]
Nucleophilicity (sN)1.1850% H₂O - 50% Me₂SO, 20 °C[2]
pKa of conjugate acidNot available--

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key aspects of the reactivity and application of 3-aminothiophene.

G cluster_reactivity Competing Reactivity of 3-Aminothiophene 3-AT 3-Aminothiophene N-Attack N-Nucleophilic Attack 3-AT->N-Attack Path A C2-Attack C2-Nucleophilic Attack (favored with diazonium salts) 3-AT->C2-Attack Path B Electrophile Electrophile (E+) Electrophile->N-Attack Electrophile->C2-Attack N-Substituted N-Substituted Product N-Attack->N-Substituted C2-Substituted C2-Substituted Product C2-Attack->C2-Substituted

Figure 1: Competing N- vs. C-nucleophilic attack in 3-aminothiophene.

G cluster_workflow Drug Discovery Workflow for Thiophene-Based Kinase Inhibitors Library Thiophene Library Synthesis (from 3-aminothiophene) Screening High-Throughput Screening (Kinase Inhibition Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Studies (In vivo efficacy, ADME/Tox) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 2: General drug discovery workflow for thiophene-based kinase inhibitors.

References

Thiophen-3-amine: A Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Thiophen-3-amine and its derivatives represent a cornerstone class of heterocyclic building blocks, prized for their utility in the synthesis of complex organic molecules. The thiophene ring is a bioisostere of the benzene ring, offering similar aromaticity and planarity but with distinct electronic properties and opportunities for hydrogen bonding via the sulfur atom.[1][2] The presence of the amine group at the 3-position provides a reactive handle for a multitude of chemical transformations, making this scaffold particularly valuable in the fields of medicinal chemistry and materials science.[3][4] Derivatives of this compound are integral to a range of pharmacologically active compounds, demonstrating antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[5][6][7]

This guide provides a technical overview of this compound's role in organic synthesis, detailing key reactions, experimental protocols, and quantitative data to support researchers in leveraging this versatile molecule.

Core Properties and Reactivity

This compound (C₄H₅NS) is an aromatic amine whose reactivity is governed by both the electron-rich thiophene ring and the nucleophilic amino group.[4] The free amine is known to be unstable and susceptible to oxidation and polymerization, which can complicate its storage and handling.[8] For this reason, it is often generated in situ or used in its more stable hydrochloride salt form or with a protecting group (e.g., Boc, Cbz).[8][9]

The amine functionality readily undergoes standard transformations such as acylation, alkylation, and diazotization. The thiophene ring is activated towards electrophilic substitution, primarily at the C2 and C5 positions, which are ortho and para to the activating amino group.[4] This inherent reactivity allows for sequential functionalization, enabling the construction of diverse and highly substituted molecular architectures.

Key Synthetic Applications

This compound is a crucial precursor for a variety of value-added chemical structures. Its primary applications involve serving as a nucleophile in coupling reactions and as a foundational element for the construction of fused heterocyclic systems.

Synthesis of Substituted Aminothiophenes: The Gewald Reaction

While this compound itself is a key starting material, the synthesis of substituted aminothiophene cores is frequently accomplished via the Gewald three-component reaction. This powerful one-pot synthesis combines a ketone or aldehyde, an active methylene nitrile (like cyanoacetone or ethyl cyanoacetate), and elemental sulfur in the presence of a base to yield highly functionalized 2-aminothiophenes.[10][11] A modified version can be used to produce 3-acetyl-2-aminothiophenes, which are valuable intermediates.[12]

Experimental Protocol: Modified Gewald Synthesis of 1-(2-Amino-4-methyl-3-thienyl)ethanone [12]

  • Setup: To a solution of crude cyanoacetone (2.08 g, 25 mmol) and 1,4-dithiane-2,5-diol (2.25 g, 12.5 mmol) in dimethylformamide (DMF, 10 mL), add triethylamine (1 g, 10 mmol) with stirring.

  • Reaction: Heat the reaction mixture to 60 °C for 5 hours.

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Purification: Recrystallize the semi-solid residue from a cyclohexane-dichloromethane mixture to afford the final product.

N-Functionalization: Amide Bond Formation

The amine group of this compound and its derivatives is readily acylated to form amides. This reaction is fundamental in medicinal chemistry for linking the thiophene core to other pharmacophores or modifying its physicochemical properties. The reaction typically proceeds by treating the amine with an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent.[10][12]

Experimental Protocol: Synthesis of N-(3-Acetyl-2-thienyl)acetamide [5][12]

  • Setup: In a round-bottom flask, combine 1-(2-amino-3-thienyl)ethanone (1.41 g, 10 mmol) with excess acetic anhydride (5 mL).

  • Reaction: Reflux the mixture for 15 minutes.

  • Work-up: Add water (approx. 10 mL) and heat the mixture for an additional 5 minutes to quench excess anhydride.

  • Purification: Allow the mixture to cool overnight. The product will crystallize. Collect the crystals by filtration. Additional product can be obtained by concentrating the mother liquor.

C-C and C-N Bond Formation: Palladium-Catalyzed Cross-Coupling

This compound derivatives, particularly their halogenated counterparts, are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) reactions. These methods allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, providing access to complex biaryl structures and substituted diarylamines that are prevalent in pharmaceuticals and organic electronics.[2][3]

Experimental Protocol: General Microwave-Assisted Suzuki-Miyaura Coupling [1]

  • Setup: In a microwave vial, combine the brominated thiophene derivative (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a suitable solvent system (e.g., 4:1 1,4-dioxane/water).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Monitor reaction completion by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Annulation Reactions: Synthesis of Fused Heterocycles

This compound is a key precursor for building fused heterocyclic systems, most notably thieno[3,2-b]pyridines. These fused scaffolds are of significant interest in drug discovery. The synthesis often involves a condensation reaction between the aminothiophene and a 1,3-dicarbonyl compound or its equivalent, followed by cyclization.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key reactions discussed.

Table 1: Synthesis of Substituted 2-Aminothiophenes via Modified Gewald Reaction [12]

ProductStarting MaterialsBase/SolventTemp. (°C)Time (h)Yield (%)
1-(2-Amino-3-thienyl)ethanoneCyanoacetone, 1,4-dithiane-2,5-diolEt₃N / DMF60345
1-(2-Amino-4-methyl-3-thienyl)ethanoneCyanoacetone, 1,4-dithiane-2,5-diol (methylated)Et₃N / DMF60541

Table 2: N-Acylation and Nitration of Aminothiophene Derivatives [12]

ProductStarting MaterialReagentsConditionsYield (%)
N-(3-Acetyl-2-thienyl)acetamide1-(2-Amino-3-thienyl)ethanoneAcetic AnhydrideReflux, 15 min95
N-(3-Acetyl-4-methyl-2-thienyl)acetamide1-(2-Amino-4-methyl-3-thienyl)ethanoneAcetic AnhydrideReflux, 15 min92
N-(3-Acetyl-5-nitro-2-thienyl)acetamideN-(3-Acetyl-4-methyl-2-thienyl)acetamideHNO₃ / H₂SO₄0 °C, 40 min91

Table 3: Spectroscopic Data for 1-(2-Amino-4-methyl-3-thienyl)ethanone [12]

TechniqueData
¹H-NMR (CDCl₃)δ = 2.38 (d, 3H, CH₃), 2.40 (s, 3H, COCH₃), 6.05 (s, br, 2H, NH₂), 6.45 (s, 1H, H-5)
¹³C-NMR (CDCl₃)δ = 15.3 (CH₃), 30.7 (COCH₃), 112.9 (C-3), 121.2 (C-5), 140.9 (C-4), 154.5 (C-2), 193.3 (C=O)
MS (EI, 70 eV)m/z (%) = 155 (M⁺, 68), 140 (100), 112 (12), 97 (10)
IR (KBr)3440, 3332, 1636, 1599 cm⁻¹

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of synthetic routes and biological mechanisms.

G cluster_func Functionalization start Ketone + Active Methylene Nitrile + Sulfur reaction1 Gewald Reaction start->reaction1 intermediate Substituted 2-Aminothiophene reaction1->intermediate reaction2 N-Acylation (e.g., Ac₂O) intermediate->reaction2 reaction3 Pd-Catalyzed Cross-Coupling (e.g., Suzuki) intermediate->reaction3 reaction4 Annulation (e.g., Thieno[3,2-b]pyridine) intermediate->reaction4 final_product Target Molecule (e.g., API, Material) reaction2->final_product reaction3->final_product reaction4->final_product

Caption: General synthetic workflow using aminothiophenes.

G cyanoacetone Cyanoacetone + 1,4-Dithiane-2,5-diol gewald Modified Gewald Reaction (Et₃N, DMF, 60°C) cyanoacetone->gewald aminothiophene 1-(2-Amino-3-thienyl)ethanone gewald->aminothiophene acylation N-Acetylation (Acetic Anhydride, Reflux) aminothiophene->acylation acetamide N-(3-Acetyl-2-thienyl)acetamide acylation->acetamide

Caption: Synthesis of an N-acetylated aminothiophene.

G membrane Cell Membrane aa Arachidonic Acid cox COX-1 / COX-2 Enzymes aa->cox Metabolism pgs Prostaglandins cox->pgs inflammation Inflammation & Pain pgs->inflammation drug This compound Derivative drug->cox  Inhibition

References

The Versatile Scaffold: Thiophen-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a privileged scaffold in medicinal chemistry, underpinning the structure of numerous approved drugs. Among its derivatives, Thiophen-3-amine and its analogs have garnered significant attention for their diverse pharmacological activities. This technical guide provides an in-depth exploration of the potential applications of the this compound core in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols for synthesis and evaluation, and visualizing relevant biological pathways and workflows.

Therapeutic Applications of this compound Derivatives

The inherent physicochemical properties of the this compound moiety, including its ability to participate in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring, have made it a valuable building block in the design of novel therapeutic agents.[1] Key areas of application include oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell proliferation and survival, such as kinases, and by disrupting microtubule dynamics.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4][5] Thiophene-based compounds have been identified as potent inhibitors of this pathway.

Quantitative Data: Kinase Inhibitory Activity of Thiophene Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Tetra-substituted thiophenesPI3Kα1.7[2]
Thieno[3,2-c]pyrazol-3-amine derivativesGSK-3β3.1 - 4.4
Thienopyrimidine derivativesFLT332,435 - 40,550[6]
Fused Thiophene derivativesVEGFR-275 - 126[7]
Fused Thiophene derivativesAKT4,600 - 6,960[7]

Microtubules are essential for mitotic spindle formation and cell division, making them a key target for anticancer drugs.[6][8][9][10][11] Certain benzo[b]thiophene derivatives, including those with a 3-amino substitution pattern, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12]

Quantitative Data: Cytotoxicity of Thiophene Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneVarious Cancer CellsSubnanomolar[12]
Thiophene Derivative 15b A278012 ± 0.17[4]
Thiophene Derivative 15b A2780CP10 ± 0.15[4]
Aminothiophene Derivative SB-44 Prostate & Cervical Cancer Cells< 35[13]
Aminothiophene Derivative SB-83 Prostate & Cervical Cancer Cells< 35[13]
Aminothiophene Derivative SB-200 Prostate & Cervical Cancer Cells< 35[13]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiophene derivatives have exhibited promising activity against a range of bacteria and fungi.[14][15]

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

CompoundMicroorganismMIC (µM/ml)Reference
Thiophene Derivative S1 S. aureus, B. subtilis, E. coli, S. typhi0.81[14]
Thiophene Derivative S4 C. albicans, A. niger0.91[14]
3-chlorobenzo[b]thiophene derivativeB. cereus, S. aureus, E. faecalis, C. albicans16 µg/mL[9]
3-bromobenzo[b]thiophene derivativeB. cereus, S. aureus, E. faecalis, C. albicans16 µg/mL[9]
Applications in Neuroscience

The ability of thiophene derivatives to cross the blood-brain barrier makes them attractive candidates for treating neurodegenerative diseases.[10][11][16] Research has focused on their potential to modulate neurotransmitter systems and inhibit protein aggregation associated with conditions like Alzheimer's disease.[10][11][16][17]

Experimental Protocols

Synthesis of this compound Derivatives

A common and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[18][19] While originally for 2-aminothiophenes, modifications can lead to various isomers. A general protocol is provided below.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

Materials:

  • Carbonyl compound (ketone or aldehyde)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur

  • Base (e.g., morpholine, triethylamine, piperidine)

  • Solvent (e.g., ethanol, methanol, DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound (1 equivalent), the active methylene compound (1 equivalent), and elemental sulfur (1.1-1.2 equivalents).

  • Add the appropriate solvent to the flask.

  • Add the base catalyst (typically 0.1-0.2 equivalents).

  • Stir the reaction mixture at a temperature ranging from room temperature to 50-60 °C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., ethanol).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

Note: This is a generalized protocol. Reaction times, temperatures, and purification methods must be optimized for specific substrates.

Biological Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][20][21][22]

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microtiter plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the medium from the wells and add the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[7][23][24][25][26]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

Materials:

  • Purified tubulin

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compound

  • Positive control (e.g., Nocodazole) and negative control (vehicle)

  • 384-well plate

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare a tubulin reaction mix on ice containing tubulin, general tubulin buffer, GTP, glycerol, and the fluorescent reporter.

  • Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 384-well plate. Include positive and negative controls.

  • Initiate the polymerization reaction by adding the tubulin reaction mix to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified period (e.g., 60 minutes).

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][13][16][17][27]

Experimental Protocol: Broth Microdilution MIC Test

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound

  • Standard antimicrobial agent (positive control)

  • 96-well microtiter plates

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity (growth).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing Mechanisms and Workflows

Signaling Pathways

dot { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowhead=normal, penwidth=1.5];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pi3k [label="PI3K"]; pip2 [label="PIP2"]; pip3 [label="PIP3"]; akt [label="Akt"]; mTOR [label="mTOR"]; proliferation [label="Cell Proliferation,\nGrowth, Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; thiophene [label="this compound\nDerivative", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges receptor -> pi3k [label="Activates"]; pi3k -> pip3 [label="Phosphorylates"]; pip2 -> pip3 [style=dashed, arrowhead=none]; pip3 -> akt [label="Activates"]; akt -> mTOR [label="Activates"]; akt -> apoptosis; mTOR -> proliferation; thiophene -> pi3k [color="#EA4335", label="Inhibits"]; } Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

dot { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowhead=normal, penwidth=1.5];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; tubulin [label="αβ-Tubulin Dimers"]; microtubules [label="Microtubules"]; mitotic_spindle [label="Mitotic Spindle\nFormation"]; cell_division [label="Cell Division", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mitotic_arrest [label="Mitotic Arrest", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; thiophene [label="this compound\nDerivative", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges tubulin -> microtubules [label="Polymerization"]; microtubules -> mitotic_spindle; mitotic_spindle -> cell_division; thiophene -> tubulin [color="#EA4335", label="Inhibits\nPolymerization"]; tubulin -> mitotic_arrest [style=dashed]; mitotic_arrest -> apoptosis; } Caption: Inhibition of Tubulin Polymerization.

Experimental Workflows

dot { graph [rankdir="LR", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowhead=normal, penwidth=1.5];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start:\nCarbonyl Compound,\nActive Methylene,\nSulfur, Base", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Gewald Reaction\n(One-pot synthesis)"]; workup [label="Reaction Workup:\nCooling, Filtration/\nConcentration"]; purification [label="Purification:\nRecrystallization/\nChromatography"]; product [label="End:\nSubstituted\nthis compound\nDerivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reaction; reaction -> workup; workup -> purification; purification -> product; } Caption: Gewald Synthesis Workflow.

dot { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowhead=normal, penwidth=1.5];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start: Seed Cells\nin 96-well Plate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Treat with\nthis compound\nDerivative"]; incubation [label="Incubate\n(e.g., 48h)"]; mtt_addition [label="Add MTT Reagent"]; formazan_formation [label="Incubate (2-4h)\n(Formazan formation)"]; solubilization [label="Add Solubilization\nSolution"]; readout [label="Measure Absorbance\n(570 nm)"]; analysis [label="Data Analysis:\nCalculate % Viability\nand IC50"]; end [label="End: Cytotoxicity\nDetermined", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> treatment; treatment -> incubation; incubation -> mtt_addition; mtt_addition -> formazan_formation; formazan_formation -> solubilization; solubilization -> readout; readout -> analysis; analysis -> end; } Caption: MTT Assay Workflow.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility allows for the generation of diverse chemical libraries with a wide range of biological activities. The data and protocols presented in this guide highlight the significant potential of this compound derivatives in medicinal chemistry, particularly in the development of new treatments for cancer and infectious diseases. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the development of clinically successful drugs based on this remarkable heterocyclic core.

References

Methodological & Application

Anwendungshinweise und Protokolle für die Gewald-Synthese substituierter 2-Aminothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsnotizen bieten einen detaillierten Überblick über die Gewald-Synthese, eine leistungsstarke und vielseitige Methode zur Herstellung von polysubstituierten 2-Aminothiophenen. Diese Thiophen-Derivate sind wichtige Bausteine in der medizinischen Chemie und Materialwissenschaft, da sie in einer Vielzahl von biologisch aktiven Molekülen und funktionellen Materialien vorkommen. Die hier bereitgestellten Protokolle beschreiben verschiedene bewährte Methoden, einschließlich konventioneller, mikrowellenunterstützter und organokatalytischer Ansätze.

Einleitung

Die Gewald-Reaktion, benannt nach ihrem Entdecker Karl Gewald, ist eine Mehrkomponentenreaktion, bei der typischerweise ein Keton oder Aldehyd, ein α-Cyanoester oder ein anderes methylenaktives Nitril und elementarer Schwefel in Gegenwart einer Base zu einem 2-Aminothiophen umgesetzt werden.[1] Die Attraktivität dieser Reaktion liegt in ihrer Einfachheit, der leichten Verfügbarkeit der Ausgangsmaterialien und der Möglichkeit, in einem Eintopf-Verfahren eine hohe molekulare Komplexität zu erzeugen.[2][3] Die Produkte der Gewald-Synthese dienen als wichtige Zwischenprodukte für die Synthese einer breiten Palette von Pharmazeutika, darunter entzündungshemmende, antimikrobielle und antivirale Wirkstoffe sowie Kinase-Inhibitoren.[3][4]

Reaktionsmechanismus

Der Mechanismus der Gewald-Reaktion ist gut etabliert und beginnt mit einer Knoevenagel-Kondensation zwischen der Carbonylverbindung und der methylenaktiven Nitrilverbindung, die durch eine Base katalysiert wird.[1] Das resultierende α,β-ungesättigte Nitril-Intermediat reagiert dann mit elementarem Schwefel. Der genaue Mechanismus der Schwefeladdition und des Ringschlusses kann variieren, führt aber letztendlich zur Bildung des aromatischen Thiophenrings durch Zyklisierung und anschließende Tautomerisierung.[1]

Gewald_Mechanism R1_CO_R2 R1(CO)R2 (Keton/Aldehyd) Knoevenagel_Product Knoevenagel-Addukt R1_CO_R2->Knoevenagel_Product NC_CH2_X NC-CH2-X (Aktiviertes Nitril) NC_CH2_X->Knoevenagel_Product S8 S8 (Schwefel) Sulfur_Adduct Schwefel-Addukt S8->Sulfur_Adduct Base Base Base->Knoevenagel_Product Base->Sulfur_Adduct Unsaturated_Nitrile α,β-ungesättigtes Nitril Knoevenagel_Product->Unsaturated_Nitrile -H2O Unsaturated_Nitrile->Sulfur_Adduct Cyclized_Intermediate Zyklisiertes Intermediat Sulfur_Adduct->Cyclized_Intermediate Ringschluss Aminothiophene 2-Aminothiophen Cyclized_Intermediate->Aminothiophene Tautomerisierung /Aromatisierung

Abbildung 1: Allgemeiner Mechanismus der Gewald-Synthese.

Quantitative Daten zu verschiedenen Gewald-Syntheseprotokollen

Die folgende Tabelle fasst quantitative Daten aus verschiedenen publizierten Protokollen für die Gewald-Synthese zusammen und ermöglicht einen einfachen Vergleich der Reaktionsbedingungen und Ausbeuten.

Protokoll-VarianteCarbonyl-VerbindungAktivierte NitrilverbindungKatalysator/BaseLösungsmittelTemperatur (°C)ZeitAusbeute (%)Referenz
Konventionell CyclohexanonEthylcyanoacetatMorphinEthanol504-48 h35-80[5]
L-Prolin-katalysiert CyclohexanonMalononitrilL-Prolin (10 mol%)DMF60-84[4]
Piperidiniumborat-katalysiert CyclohexanonMalononitrilPiperidiniumborat (20 mol%)EtOH/H₂O (9:1)10020 min96[6]
Mikrowellen-assistiert CyclohexanonEthylcyanoacetatKF-Aluminiumoxid-120 (MW)6 min91[7]
Mikrowellen-assistiert ButyraldehydMethylcyanoacetatPyrrolidinDMF- (MW)30 min86[8]
Lösungsmittelfrei Diverse KetoneEthylcyanoacetatMorphin-Raumtemperatur--[9]

Experimentelle Protokolle

Die folgenden Abschnitte enthalten detaillierte Methoden für Schlüsselversuche, die in der Literatur zitiert werden.

Protokoll 1: L-Prolin-katalysierte Gewald-Synthese

Dieses Protokoll beschreibt ein effizientes und umweltfreundliches Eintopf-Verfahren zur Synthese von 2-Aminothiophenen unter Verwendung des Organokatalysators L-Prolin.[4]

Materialien:

  • Keton/Aldehyd (1,0 mmol)

  • Methylenaktives Nitril (z.B. Malononitril oder Ethylcyanoacetat) (1,0 mmol)

  • Elementarer Schwefel (1,2 mmol)

  • L-Prolin (0,1 mmol, 10 mol%)

  • N,N-Dimethylformamid (DMF) (3 mL)

Durchführung:

  • In einem geeigneten Reaktionsgefäß werden das Keton/Aldehyd, das methylenaktive Nitril, Schwefel und L-Prolin in DMF gegeben.

  • Die Reaktionsmischung wird bei 60 °C gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.

  • Nach vollständiger Umsetzung wird die Reaktion durch Zugabe von Wasser beendet.

  • Das Produkt wird mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Der Rückstand wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte 2-Aminothiophen zu erhalten.

Protokoll 2: Mikrowellen-assistierte Gewald-Synthese

Dieses Protokoll beschreibt eine schnelle und effiziente Methode zur Synthese von 2-Aminothiophenen unter Verwendung von Mikrowellenbestrahlung.[8][10]

Materialien:

  • Keton/Aldehyd (0,1 mol)

  • Ethylcyanoacetat (0,1 mol)

  • Elementarer Schwefel (0,05 mol)

  • Base (z.B. Triethylamin oder Pyrrolidin) (0,01 mol)

  • Lösungsmittel (z.B. Ethanol oder DMF) (15 mL)

Durchführung:

  • Eine Mischung aus dem Keton/Aldehyd, Ethylcyanoacetat, elementarem Schwefel und der Base wird in einem für die Mikrowellensynthese geeigneten Reaktionsgefäß in dem gewählten Lösungsmittel suspendiert.

  • Das Gefäß wird verschlossen und in einem Mikrowellenreaktor platziert.

  • Die Mischung wird für 8-48 Minuten bei einer Temperatur von 70-120 °C bestrahlt (die genauen Bedingungen hängen von den Substraten ab).

  • Nach Abkühlen auf Raumtemperatur wird das Reaktionsgemisch aufgearbeitet. Typischerweise wird das Lösungsmittel im Vakuum entfernt und der Rückstand in einem geeigneten organischen Lösungsmittel (z.B. Dichlormethan) aufgenommen und mit Wasser gewaschen.

  • Die organische Phase wird getrocknet, filtriert und eingeengt.

  • Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Protokoll 3: Synthese von Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat

Dieses spezifische Protokoll beschreibt die Synthese eines wichtigen Zwischenprodukts, das häufig in der Arzneimittelentwicklung verwendet wird.

Materialien:

  • Cyclohexanon

  • Ethylcyanoacetat

  • Elementarer Schwefel

  • Base (z.B. Morphin oder Diethylamin)

  • Lösungsmittel (z.B. Ethanol)

Durchführung:

  • In einem Rundkolben werden äquimolare Mengen Cyclohexanon, Ethylcyanoacetat und elementarer Schwefel in Ethanol suspendiert.

  • Eine katalytische Menge der Base wird zu der Mischung gegeben.

  • Die Reaktionsmischung wird unter Rühren für mehrere Stunden bei 50-60 °C erhitzt, bis die Ausgangsmaterialien laut DC-Analyse verbraucht sind.

  • Nach dem Abkühlen fällt das Produkt häufig aus der Lösung aus.

  • Das feste Produkt wird durch Filtration gesammelt, mit kaltem Ethanol gewaschen und an der Luft getrocknet.

  • Falls erforderlich, kann das Produkt durch Umkristallisation aus einem geeigneten Lösungsmittel weiter gereinigt werden.

Logischer Arbeitsablauf der Gewald-Synthese

Der folgende Graph veranschaulicht den allgemeinen Arbeitsablauf eines typischen Gewald-Syntheseexperiments, von der Vorbereitung der Reaktanten bis zur Charakterisierung des Produkts.

Gewald_Workflow A 1. Reaktionsaufbau: - Keton/Aldehyd - Aktiviertes Nitril - Schwefel - Base/Katalysator - Lösungsmittel B 2. Reaktion durchführen: - Heizen (konventionell) - Mikrowellenbestrahlung A->B C 3. Reaktionsüberwachung: - Dünnschichtchromatographie (DC) B->C C->B unvollständig D 4. Aufarbeitung: - Quenchen - Extraktion - Waschen - Trocknen C->D vollständig E 5. Isolierung & Reinigung: - Eindampfen des Lösungsmittels - Umkristallisation - Säulenchromatographie D->E F 6. Produktcharakterisierung: - NMR-Spektroskopie - Massenspektrometrie - IR-Spektroskopie - Schmelzpunkt E->F

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf der Gewald-Synthese.

Anwendungen in der Arzneimittelentwicklung

Substituierte 2-Aminothiophene, die durch die Gewald-Synthese zugänglich sind, stellen eine wichtige Klasse von Heterocyclen für die Entwicklung neuer Medikamente dar. Ihre strukturelle Vielfalt ermöglicht die Feinabstimmung pharmakologischer Eigenschaften. Beispiele für bioaktive Moleküle, die 2-Aminothiophen-Struktureinheiten enthalten, sind:

  • Tinoridin: Ein nichtsteroidales Antirheumatikum (NSAR) mit entzündungshemmenden Eigenschaften.[6]

  • Olanzapin: Ein atypisches Antipsychotikum zur Behandlung von Schizophrenie und bipolaren Störungen.[6]

  • PD 81,723: Ein allosterischer Modulator des Adenosin-A1-Rezeptors.[3]

Die Fähigkeit, schnell und effizient Bibliotheken von 2-Aminothiophen-Derivaten mittels der Gewald-Reaktion zu erstellen, macht sie zu einem wertvollen Werkzeug im Prozess der Leitstruktursuche und -optimierung in der pharmazeutischen Forschung.[3]

Schlussfolgerung

Die Gewald-Synthese bleibt eine der wichtigsten und am weitesten verbreiteten Methoden zur Herstellung von substituierten 2-Aminothiophenen. Die kontinuierliche Entwicklung neuer Variationen, einschließlich katalytischer und umweltfreundlicherer Protokolle, unterstreicht ihre anhaltende Relevanz in der organischen Synthese und der medizinischen Chemie. Die in diesen Anwendungsnotizen bereitgestellten detaillierten Protokolle und zusammengefassten Daten sollen Forschern als praktische Anleitung für die erfolgreiche Anwendung dieser leistungsstarken Reaktion dienen.

References

Application Note: Laboratory Scale Synthesis of 3-Aminothiophene Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of 3-aminothiophene hydrochloride, a valuable intermediate in medicinal chemistry and materials science. The described method is a robust two-step process commencing with the synthesis of the unstable free base, 3-aminothiophene, from 3-oxotetrahydrothiophene, followed by its conversion to the stable hydrochloride salt. Free 3-aminothiophene is known to be unstable and prone to oxidation and polymerization, making its conversion to the hydrochloride salt crucial for practical storage and handling.[1] This protocol offers a reproducible and efficient route for obtaining this key building block.

Introduction

3-Aminothiophene and its derivatives are important scaffolds in the development of pharmaceuticals and agrochemicals. The thiophene ring system is a bioisostere of the benzene ring and is present in numerous approved drugs. The amino group at the 3-position provides a versatile handle for further functionalization, enabling the synthesis of diverse compound libraries for drug discovery. However, the inherent instability of 3-aminothiophene presents a challenge for its synthesis and storage.[1] The formation of the hydrochloride salt significantly improves its stability, making it a more practical intermediate for synthetic applications. The following protocol details a one-pot synthesis of 3-aminothiophene from 3-oxotetrahydrothiophene and hydroxylamine hydrochloride, followed by its conversion to the stable hydrochloride salt.[2]

Experimental Protocols

Part 1: Synthesis of 3-Aminothiophene (Free Base)

This procedure is adapted from a patented method which describes the synthesis of 3-aminothiophenes from 3-oxotetrahydrothiophenes in a single step.[2]

Materials:

  • 3-Oxotetrahydrothiophene

  • Hydroxylamine hydrochloride

  • Methanol

  • Diethyl ether

  • Methylene chloride

  • Concentrated aqueous ammonia

  • Anhydrous sodium sulfate

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 g) in methanol (9.0 ml).

  • To this solution, add 3-oxotetrahydrothiophene (1.0 g).

  • Stir the mixture at 20°C for 16 hours. The mixture will turn dark brown.

  • After 16 hours, pour the reaction mixture into diethyl ether (25 ml).

  • Transfer the mixture to a separatory funnel and extract the ether layer with water (4 x 10 ml).

  • Make the aqueous solution basic by the addition of concentrated aqueous ammonia.

  • Extract the basic aqueous solution with methylene chloride.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation to yield 3-aminothiophene as a black oil.

Part 2: Conversion to 3-Aminothiophene Hydrochloride

This is a general and widely used procedure for the formation of a hydrochloride salt from a free amine. Anhydrous conditions are recommended to prevent the formation of wet crystals, as amine hydrochlorides can be hygroscopic.

Materials:

  • 3-Aminothiophene (from Part 1)

  • Anhydrous diethyl ether

  • 2.0 M Hydrogen chloride solution in diethyl ether

  • Stirring vessel (e.g., Erlenmeyer flask)

  • Magnetic stirrer

  • Buchner funnel and flask for vacuum filtration

  • Desiccator

Procedure:

  • Dissolve the crude 3-aminothiophene oil in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise to the stirred amine solution.

  • The hydrochloride salt will precipitate out of the solution as a solid.

  • Continue adding the HCl solution until no further precipitation is observed.

  • After complete precipitation, collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Dry the 3-aminothiophene hydrochloride product under vacuum or in a desiccator.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 3-aminothiophene and its hydrochloride salt based on the described protocols.

Parameter3-Aminothiophene (Free Base)3-Aminothiophene HydrochlorideReference
Yield 53%Typically quantitative[2]
Appearance Black oilOff-white to tan solid[2]
Molecular Formula C₄H₅NSC₄H₆ClNS
Molecular Weight 99.16 g/mol 135.62 g/mol
Melting Point Not applicable~185-190 °C (decomposes)
¹H NMR (CDCl₃, δ ppm) 7.05 (dd), 6.6 (dd), 6.1 (dd)Data typically acquired in DMSO-d₆ or D₂O due to solubility[2]

Note: The melting point and NMR data for the hydrochloride salt are representative values, as they can vary based on purity and the deuterated solvent used for analysis.

Diagrams

Experimental Workflow```dot

experimental_workflow product1 product1 dissolve dissolve product1->dissolve Proceed to Salt Formation

Caption: Overall Reaction Scheme.

References

Application Notes: The Strategic Use of Thiophen-3-amine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophen-3-amine is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile precursor for a wide array of pharmaceutical intermediates. Its unique electronic properties and reactive amine functionality allow for the construction of complex molecular architectures, particularly fused heterocyclic systems like thienopyrimidines. These structures are prevalent in a variety of biologically active compounds, including kinase inhibitors and anti-inflammatory agents. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates from this compound, highlighting its role in the development of targeted therapeutics.

Key Applications of this compound Derivatives

This compound serves as a crucial starting material for the synthesis of compounds targeting a range of therapeutic areas:

  • Oncology: Thiophene-based structures, particularly thienopyrimidines, are integral to the development of kinase inhibitors. These compounds can selectively target signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and FLT3 signaling cascades.

  • Neurodegenerative Diseases: Derivatives of this compound have been investigated as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the pathology of Alzheimer's disease.

  • Inflammatory Diseases: The thiophene scaffold is found in compounds designed to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response.

Data Presentation: Synthesis of Bioactive Thiophene Derivatives

The following table summarizes the synthesis of various bioactive thiophene derivatives, showcasing the versatility of the aminothiophene core. While these examples primarily utilize substituted 2-aminothiophenes, the reaction principles are broadly applicable to syntheses starting from this compound.

Intermediate/Final CompoundStarting MaterialsReaction TypeYield (%)Biological ActivityReference
Thieno[2,3-d]pyrimidine derivatives2-amino-3-ethoxycarbonyl-thiophenes, isothiocyanatesCondensation, CyclizationHighKinase Inhibitors[1]
3-Acetyl-2-aminothiophenesCyanoacetone, 1,4-dithianyl-2,5-diolsModified Gewald ReactionNot specifiedBuilding block for azo dyes[2]
Thieno[3,2-c]pyrazol-3-amine derivativesSubstituted thiophenesMulti-step synthesisNot specifiedGSK-3β inhibitors[3]
Tetrasubstituted thiophenesAryl/aroylisothiocyanate, enamine, phenacyl bromidesNucleophilic addition, CyclizationGoodAnti-inflammatory[4]
Thieno[2,3-d]pyrimidine kinase inhibitorsAminothiophene carboxylate esterCyclization, SubstitutionNot specifiedFLT3 Kinase Inhibitors[5]

Table 1: Summary of Synthetic Yields and Biological Activities of Thiophene Derivatives.

The following table presents the inhibitory activities of representative thienopyrimidine derivatives against various cancer cell lines and kinases.

CompoundTarget Cell Line/KinaseIC50 (µM)Biological EffectReference
Thieno[2,3-d]pyrimidine 5FLT332.435 ± 5.5Kinase Inhibition[5]
Thieno[2,3-d]pyrimidine 8MCF-7Lower than referenceCytotoxicity[5]
Thieno[3,2-c]pyrazol-3-amine 16bGSK-3β0.0031Potent Inhibition[3]
2-(thiophen-2-yl)-1,3,5-triazine 13gA549 cell line0.20 ± 0.05Anti-tumor activity[6]
2-(thiophen-2-yl)-1,3,5-triazine 13gmTOR0.048Potent Inhibition[6]

Table 2: In-vitro activity of selected thiophene-based pharmaceutical compounds.

Experimental Protocols

Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one from 3-Aminothiophene-2-carboxylate

This protocol describes a general method for the cyclization of a 3-aminothiophene derivative to form a thieno[3,2-d]pyrimidine core, a common scaffold in kinase inhibitors.

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • Formamide

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of methyl 3-aminothiophene-2-carboxylate (1 equivalent) and formamide (10 equivalents) is heated at 150-160°C for 4 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with ethanol to afford the desired thieno[3,2-d]pyrimidin-4(3H)-one.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Protocol 2: Synthesis of N-substituted Thieno[3,2-d]pyrimidin-4-amines

This protocol outlines the synthesis of substituted thienopyrimidines via nucleophilic aromatic substitution, a key step in creating libraries of potential drug candidates.[7]

Materials:

  • 4-Chlorothieno[3,2-d]pyrimidine

  • Desired primary or secondary amine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • 5% aqueous acetic acid solution

  • Brine

Procedure:

  • In a sealed vial, dissolve 4-chlorothieno[3,2-d]pyrimidine (100 mg, 0.57 mmol), the desired amine (0.57 mmol), and K₂CO₃ (79 mg, 0.57 mmol) in DMSO (4 mL).[7]

  • Heat the reaction mixture to 100°C for 12 hours.[7]

  • Cool the reaction mixture and concentrate to dryness under reduced pressure.

  • Dissolve the residue in CH₂Cl₂ and wash sequentially with 5% aqueous acetic acid solution (2x), water, and brine.[7]

  • Collect the organic phase, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.

G cluster_synthesis Synthetic Workflow T3A This compound Condensation Condensation/ Cyclization T3A->Condensation Intermediate Thiophene-based Intermediate (e.g., Thienopyrimidine) Condensation->Intermediate Derivatization Further Derivatization Intermediate->Derivatization Final_Compound Final Bioactive Compound Derivatization->Final_Compound Screening Biological Screening (e.g., Kinase Assays) Final_Compound->Screening

General workflow for synthesis and screening.

FLT3_Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis STAT5->Apoptosis_Inhibition Inhibitor Thiophene-based FLT3 Inhibitor Inhibitor->Dimerization

FLT3 signaling pathway and point of inhibition.

PI3K_AKT_mTOR_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Thiophene-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

PI3K/Akt/mTOR pathway and points of inhibition.

GSK3B_Signaling Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3B GSK-3β Dsh->GSK3B Beta_Catenin_Complex β-catenin Destruction Complex GSK3B->Beta_Catenin_Complex activates Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin phosphorylates for Degradation Degradation Beta_Catenin->Degradation Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription Inhibitor Thiophene-based GSK-3β Inhibitor Inhibitor->GSK3B

GSK-3β signaling pathway in the context of Wnt.

COX_LOX_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor Thiophene-based COX/LOX Inhibitor Inhibitor->COX Inhibitor->LOX

COX and LOX inflammatory pathways.

References

Application of Thiophen-3-amine in Agrochemical Development: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a sulfur-containing heterocycle, is a versatile scaffold in the development of biologically active molecules. Thiophen-3-amine and its derivatives, in particular, serve as crucial building blocks for a range of modern agrochemicals, including fungicides, herbicides, and insecticides. The unique electronic properties and reactivity of the 3-aminothiophene core allow for the synthesis of compounds with high efficacy and specific modes of action. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with agrochemicals derived from this important chemical moiety.

Fungicidal Applications: Succinate Dehydrogenase Inhibitors

A prominent application of 3-aminothiophene derivatives is in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. These compounds are highly effective against a broad spectrum of fungal pathogens.

Mechanism of Action: SDHI fungicides target Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain. By binding to this enzyme complex, they block the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle. This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and, ultimately, cell death.[1]

A noteworthy example is penthiopyrad , a commercial fungicide that utilizes a 2-substituted-3-aminothiophene core.[1][2]

Quantitative Data: Fungicidal Activity of Thiophene Derivatives
Compound ClassTarget PathogenEfficacy MetricValueReference(s)
Pyrazole Carboxamides (e.g., Penthiopyrad)Sclerotinia sclerotiorumEC500.140 ± 0.034 mg/L[3]
Thiophene/Furan-1,3,4-Oxadiazole CarboxamidesSclerotinia sclerotiorumIC50 (SDH Inhibition)1.01 ± 0.21 µM[3]
Thiophene/Furan-1,3,4-Oxadiazole CarboxamidesBotrytis cinereaEC500.645 ± 0.023 mg/L[3]
Thieno[2,3-d]pyrimidinesGram-Positive BacteriaMIC4 to 32 µg/mL[4][5]

Diagram of the Fungicidal Mechanism of Action

fungicidal_mechanism cluster_fungus Fungal Cell cluster_mitochondrion Mitochondrion TCA_cycle TCA Cycle SDH Complex II (SDH) TCA_cycle->SDH Succinate ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase SDH->ETC Electrons ATP ATP (Energy) ATP_Synthase->ATP Cell_Death Fungal Cell Death ATP->Cell_Death Energy Depletion Leads to Thiophene_Fungicide Thiophene-based SDHI Fungicide Thiophene_Fungicide->SDH Inhibition herbicidal_mechanism cluster_plant Weed Seedling VLCFA_Synthesis VLCFA Synthesis Cell_Membranes Cell Membranes & Cuticular Waxes VLCFA_Synthesis->Cell_Membranes Cell_Division Cell Division & Growth Cell_Membranes->Cell_Division Stunted_Growth Stunted Growth & Seedling Death Cell_Division->Stunted_Growth Thiophene_Herbicide Thiophene-based Chloroacetamide Herbicide Thiophene_Herbicide->VLCFA_Synthesis Inhibition insecticidal_mechanism cluster_synapse Insect Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Depolarization Continuous Depolarization Ion_Channel->Depolarization Paralysis Paralysis & Death Depolarization->Paralysis Thiophene_Insecticide Thiophene-based Insecticide Thiophene_Insecticide->nAChR Binds to (Agonist) ACh->nAChR Binds to experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization start This compound Derivative synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification primary_screen Primary Screening (e.g., 96-well plate assay) purification->primary_screen dose_response Dose-Response Assay primary_screen->dose_response secondary_screen Secondary Screening (e.g., Whole-plant/organism assay) dose_response->secondary_screen data_analysis Data Analysis (EC50, IC50, LC50) secondary_screen->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Improvement

References

Application Notes and Protocols for Thiophen-3-amine as a Monomer for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophen-3-amine is a promising monomer for the synthesis of conductive polymers, offering a unique combination of the electroactive thiophene backbone with the versatile amino functional group. This amino group can serve as a site for further functionalization, making poly(this compound) and its derivatives attractive for a range of applications, including biosensors, drug delivery systems, and organic electronics. These notes provide detailed protocols for the synthesis and characterization of conductive polymers based on this compound.

Due to the inherent instability and propensity for self-oxidation of free this compound, it is typically handled as its more stable hydrochloride salt. The free amine is then generated in situ at the beginning of the polymerization process.

Data Presentation

Quantitative data for unsubstituted poly(this compound) is not extensively available in peer-reviewed literature. The following tables summarize typical properties of related, well-characterized polythiophene derivatives to provide a comparative context. Researchers should consider these as indicative ranges and are encouraged to perform thorough characterization of their synthesized polymers.

Table 1: Electrical Conductivity of Various Polythiophene Derivatives

Polymer DerivativeDopantConductivity (S/cm)Reference
Poly(3-methylthiophene)Not specified50 (regiorandom)[1]
Poly(3-methylthiophene)Not specified140 (regioregular)[1]
Poly(3-(4-octylphenyl)thiophene)Not specified4 (>94% Head-to-Tail)[1]
Poly(3-octylthiophene)Ferric Chlorideup to 1[1]
Poly(3-hexylthiophene)Iodine0.3[2]

Table 2: Thermal Stability of Various Polythiophene Derivatives (Determined by TGA)

Polymer DerivativeT10 (Temperature at 10% Weight Loss, °C)Tmax (Temperature of Maximum Decomposition, °C)AtmosphereReference
Poly(3-dodecylthiophene)~350-Not specified[3]
Poly(3-hexylthiophene)425-441-Not specified[3]
Polythiophene315483Nitrogen[4]
Poly(TPA-bithiophene)>300476.9Not specified[5]
Poly(TPA-terthiophene)>300498.2Not specified[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer (In Situ Generation)

Objective: To generate free this compound from its hydrochloride salt for immediate use in polymerization.

Materials:

  • This compound hydrochloride

  • Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., chloroform, acetonitrile, or as required by the subsequent polymerization step)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a two-neck round-bottom flask under an inert atmosphere, dissolve the desired amount of this compound hydrochloride in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of a mild base (e.g., sodium bicarbonate) to the stirred solution. The use of a mild base is crucial to avoid premature polymerization of the free amine.

  • Continue stirring the mixture at 0-5 °C for 30-60 minutes. The formation of a salt precipitate (e.g., NaCl) will be observed.

  • The resulting solution/suspension containing the free this compound is to be used immediately in the subsequent polymerization step without isolation.

Note: Free this compound is highly susceptible to oxidation and polymerization. Therefore, it is critical to handle it under an inert atmosphere and use it directly after its generation.

Protocol 2: Chemical Oxidative Polymerization of this compound

Objective: To synthesize poly(this compound) via chemical oxidation using ferric chloride.

Materials:

  • This compound solution (freshly prepared from Protocol 1)

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃)

  • Methanol

  • Deionized water

  • Ammonia solution (for de-doping, optional)

Procedure:

  • Prepare a solution of anhydrous ferric chloride in anhydrous chloroform. A typical molar ratio of FeCl₃ to monomer is between 2 and 4.

  • Under an inert atmosphere, slowly add the FeCl₃ solution dropwise to the freshly prepared, stirred solution of this compound in chloroform at room temperature.

  • Upon addition of the oxidant, a color change and the formation of a dark precipitate (the doped polymer) should be observed.

  • Allow the reaction to proceed with vigorous stirring for a period of 2 to 24 hours. The optimal reaction time may need to be determined empirically.

  • After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer precipitate by filtration.

  • Wash the polymer powder extensively with methanol to remove any unreacted monomer and residual oxidant. Continue washing until the filtrate is colorless.

  • Wash the polymer with deionized water.

  • (Optional De-doping) To obtain the neutral form of the polymer, the powder can be stirred in an ammonia solution for several hours, followed by filtration and washing with deionized water until the filtrate is neutral.

  • Dry the final polymer product under vacuum at a moderate temperature (e.g., 40-60 °C) for 24 hours.

Protocol 3: Electrochemical Polymerization of this compound

Objective: To deposit a film of poly(this compound) on a working electrode via electrochemical polymerization.

Materials:

  • This compound hydrochloride

  • Supporting electrolyte (e.g., lithium perchlorate (LiClO₄) or tetrabutylammonium hexafluorophosphate (TBAPF₆))

  • Anhydrous acetonitrile (CH₃CN)

  • Working electrode (e.g., platinum, gold, or indium tin oxide (ITO) coated glass)

  • Counter electrode (e.g., platinum wire or mesh)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))

  • Potentiostat/Galvanostat

Procedure:

  • Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M LiClO₄) in anhydrous acetonitrile.

  • Add this compound hydrochloride to the electrolyte solution to a final concentration typically in the range of 0.01 to 0.1 M. The free amine will be generated in situ upon application of the potential.

  • Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the prepared solution.

  • De-aerate the solution by bubbling with an inert gas (N₂ or Ar) for at least 15-20 minutes before polymerization and maintain an inert atmosphere over the solution during the experiment.

  • Polymerize the monomer onto the working electrode using one of the following techniques:

    • Potentiostatic Polymerization: Apply a constant potential at which the monomer oxidizes (e.g., determined by a preliminary cyclic voltammogram, typically in the range of +1.0 to +1.6 V vs. Ag/AgCl). The polymerization time will determine the film thickness.

    • Galvanostatic Polymerization: Apply a constant current density (e.g., 0.1 to 1.0 mA/cm²) to the working electrode.

    • Potentiodynamic Polymerization (Cyclic Voltammetry): Cycle the potential between a lower limit (where no reaction occurs) and an upper limit (past the oxidation potential of the monomer) for a set number of cycles. An increase in the peak currents with each cycle indicates the deposition and growth of a conductive polymer film.

  • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • The coated electrode can then be used for further electrochemical characterization in a monomer-free electrolyte solution.

Visualizations

Chemical_Polymerization cluster_monomer_prep Monomer Preparation (In Situ) cluster_polymerization Polymerization cluster_workup Work-up & Purification T3A_HCl This compound Hydrochloride Free_T3A Free this compound (in solution) T3A_HCl->Free_T3A Neutralization Base Mild Base (e.g., NaHCO₃) Base->Free_T3A Solvent1 Anhydrous Solvent Solvent1->T3A_HCl Polymer_Doped Poly(this compound) (Doped, Precipitate) Free_T3A->Polymer_Doped Oxidative Coupling FeCl3 Anhydrous FeCl₃ (Oxidant) FeCl3->Polymer_Doped Solvent2 Anhydrous Chloroform Solvent2->FeCl3 Methanol Methanol (Precipitation/Washing) Polymer_Doped->Methanol Precipitation Water Deionized Water (Washing) Methanol->Water Washing Ammonia Ammonia Solution (Optional De-doping) Water->Ammonia Optional Step Final_Polymer Purified Poly(this compound) Water->Final_Polymer Direct Drying Ammonia->Final_Polymer

Caption: Chemical oxidative polymerization workflow for poly(this compound).

Electrochemical_Workflow cluster_setup Electrochemical Cell Setup cluster_polymerization Electropolymerization cluster_characterization Polymer Characterization Electrolyte Monomer + Supporting Electrolyte in Anhydrous Solvent Polymerization_Method Potentiostatic, Galvanostatic, or Potentiodynamic Method Electrolyte->Polymerization_Method Electrodes Working, Counter, and Reference Electrodes Electrodes->Polymerization_Method Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Polymerization_Method Polymer_Film Conductive Polymer Film Deposited on Working Electrode Polymerization_Method->Polymer_Film CV Cyclic Voltammetry (CV) Polymer_Film->CV TGA Thermogravimetric Analysis (TGA) Polymer_Film->TGA (scraped film) Spectroscopy FTIR, UV-Vis Spectroscopy Polymer_Film->Spectroscopy Conductivity Four-Point Probe Measurement Polymer_Film->Conductivity

Caption: Workflow for electrochemical polymerization and characterization.

References

Protocol for N-Alkylation of 2-Aminothiophenes: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 2-aminothiophenes, a critical transformation in the synthesis of various biologically active compounds. Notably, N-alkylated 2-aminothiophenes are recognized as allosteric modulators of the A1 adenosine receptor, making them valuable scaffolds in drug discovery.[1][2][3][4]

Direct N-alkylation of 2-aminothiophenes is often challenging, requiring harsh reaction conditions and frequently resulting in low yields and product mixtures.[1][4] The protocols outlined below are based on a robust and milder methodology that involves a three-step sequence:

  • N-Protection of the 2-amino group.

  • N-Alkylation of the protected intermediate.

  • Deprotection to yield the final N-alkylated 2-aminothiophene.

Two common and effective protecting groups for this transformation are the tert-butyloxycarbonyl (Boc) group and the acetyl (Ac) group.

Experimental Protocols

Protocol 1: N-Alkylation via N-Boc Protection

This protocol is advantageous due to the mild deprotection conditions using trifluoroacetic acid (TFA).

Step 1: N-Boc Protection of 2-Aminothiophene

Materials:

  • 2-Aminothiophene derivative

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of the 2-aminothiophene derivative (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and (Boc)₂O (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc protected 2-aminothiophene.

Step 2: N-Alkylation of N-Boc Protected 2-Aminothiophene

Materials:

  • N-Boc protected 2-aminothiophene

  • Alkyl halide (e.g., alkyl iodide or bromide)

  • Caesium carbonate (Cs₂CO₃)

  • Tetrabutylammonium iodide (TBAI)

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of the N-Boc protected 2-aminothiophene (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (2.0 eq), TBAI (0.1 eq), and the alkyl halide (1.5 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-alkylated, N-Boc protected 2-aminothiophene.

Step 3: N-Boc Deprotection

Materials:

  • N-Alkylated, N-Boc protected 2-aminothiophene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the N-alkylated, N-Boc protected 2-aminothiophene in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the final N-alkylated 2-aminothiophene.

Protocol 2: N-Alkylation via N-Acetyl Protection

This protocol offers an alternative protection strategy, with deprotection typically achieved under basic conditions.

Step 1: N-Acetylation of 2-Aminothiophene

Materials:

  • 2-Aminothiophene derivative

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the 2-aminothiophene derivative (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to give the N-acetylated 2-aminothiophene.

Step 2: N-Alkylation of N-Acetyl Protected 2-Aminothiophene

Materials:

  • N-Acetyl protected 2-aminothiophene

  • Alkyl halide

  • Caesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of the N-acetyl protected 2-aminothiophene (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (2.0 eq) and the alkyl halide (1.5 eq).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) for 24-72 hours, depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-alkylated, N-acetyl protected 2-aminothiophene.

Step 3: N-Acetyl Deprotection (Basic Hydrolysis)

Materials:

  • N-Alkylated, N-acetyl protected 2-aminothiophene

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the N-alkylated, N-acetyl protected 2-aminothiophene in a mixture of methanol and water.

  • Add an excess of NaOH or KOH (e.g., 3-5 eq).

  • Reflux the mixture for 4-12 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the final N-alkylated 2-aminothiophene.

Data Presentation

The following tables summarize the yields for the N-alkylation of various N-protected 2-aminothiophene derivatives.

Table 1: N-Alkylation of N-Boc-2-aminothiophene Derivatives

Entry2-Aminothiophene SubstrateAlkylating AgentProductYield (%)
12-Amino-3-benzoylthiopheneMethyl iodideN-Methyl-2-amino-3-benzoylthiophene85
22-Amino-3-ethoxycarbonylthiopheneEthyl bromideN-Ethyl-2-amino-3-ethoxycarbonylthiophene82
32-Amino-3-cyanothiopheneBenzyl bromideN-Benzyl-2-amino-3-cyanothiophene90
42-Amino-4,5-dimethyl-3-acetylthiopheneIsopropyl iodideN-Isopropyl-2-amino-4,5-dimethyl-3-acetylthiophene75

Table 2: N-Alkylation of N-Acetyl-2-aminothiophene Derivatives

Entry2-Aminothiophene SubstrateAlkylating AgentProductYield (%)
12-Amino-3-benzoylthiopheneMethyl iodideN-Methyl-2-amino-3-benzoylthiophene88
22-Amino-3-ethoxycarbonylthiopheneEthyl bromideN-Ethyl-2-amino-3-ethoxycarbonylthiophene85
32-Amino-3-cyanothiophenePropyl iodideN-Propyl-2-amino-3-cyanothiophene80
42-Amino-4-phenyl-3-acetylthiopheneBenzyl bromideN-Benzyl-2-amino-4-phenyl-3-acetylthiophene92

Visualizations

Diagram 1: General Workflow for N-Alkylation of 2-Aminothiophenes

This diagram illustrates the three-step synthetic sequence for the N-alkylation of 2-aminothiophenes.

workflow cluster_protection Step 1: N-Protection cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection start 2-Aminothiophene protected N-Protected 2-Aminothiophene start->protected (Boc)₂O or AcCl alkylated N-Alkyl, N-Protected 2-Aminothiophene protected->alkylated Alkyl Halide, Cs₂CO₃, TBAI final N-Alkylated 2-Aminothiophene alkylated->final TFA or NaOH

Caption: General workflow for the N-alkylation of 2-aminothiophenes.

Diagram 2: A1 Adenosine Receptor Signaling Pathway

N-alkylated 2-aminothiophenes can act as allosteric modulators of the A1 adenosine receptor, a G-protein coupled receptor (GPCR). This diagram shows the canonical signaling pathway initiated by A1 receptor activation.[1][3]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R A1 Adenosine Receptor (A1R) G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Cellular_Response Phosphorylates Targets Ligand Adenosine (Agonist) Ligand->A1R Binds Modulator N-Alkylated 2-Aminothiophene (Allosteric Modulator) Modulator->A1R Modulates

Caption: A1 Adenosine Receptor signaling pathway.

References

Application Notes and Protocols for the Synthesis of Dye Molecules Using Thiophen-3-amine Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophen-3-amine is a versatile heterocyclic aromatic amine that serves as a valuable precursor for the synthesis of a diverse range of dye molecules. Its unique electronic properties, stemming from the electron-rich thiophene ring, make it an excellent building block for the development of chromophores with tunable optical properties. Dyes derived from this compound, particularly azo dyes, are of significant interest due to their potential applications in various fields, including as disperse dyes for textiles, functional dyes for advanced materials, and probes in biological research.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of dye molecules utilizing this compound as the primary precursor, focusing on azo coupling and condensation reactions.

Key Synthetic Methodologies

The synthesis of dyes from this compound primarily involves two key reaction pathways:

  • Azo Coupling: This is a classic and widely used method for the synthesis of brightly colored azo dyes. It involves a two-step process: the diazotization of this compound to form a reactive diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound (the coupling component), such as a phenol, naphthol, or aniline derivative.[3][4]

  • Condensation Reactions: This approach involves the reaction of this compound with carbonyl-containing compounds, such as aldehydes or dicarbonyl compounds, to form dyes with different chromophoric systems, like azomethines or other heterocyclic structures. This method offers an alternative route to novel dye structures with potentially different properties compared to azo dyes.[5]

Synthesis of Azo Dyes from this compound

Azo dyes are synthesized from this compound through a two-stage process as illustrated below.

Azo_Dye_Synthesis_Workflow cluster_stage1 Stage 1: Diazotization cluster_stage2 Stage 2: Azo Coupling cluster_stage3 Stage 3: Isolation T3A This compound Diazonium Thiophen-3-yl Diazonium Salt T3A->Diazonium NaNO₂, HCl 0-5 °C Azo_Dye Thiophen-3-yl Azo Dye Diazonium->Azo_Dye Coupling_Component Coupling Component (Phenol, Aniline, Naphthol) Coupling_Component->Azo_Dye Isolation Isolation and Purification Azo_Dye->Isolation

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocols: Azo Dye Synthesis

Protocol 1.1: Diazotization of this compound

This protocol describes the formation of the thiophen-3-yl diazonium salt, which is a crucial intermediate for the azo coupling reaction.

Materials:

  • This compound (or its hydrochloride salt)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 100 mL beaker, dissolve a specific amount of this compound (e.g., 10 mmol) in a mixture of concentrated hydrochloric acid (e.g., 5 mL) and distilled water (e.g., 20 mL). If using the hydrochloride salt, adjust the amount of added HCl accordingly.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 11 mmol) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution, ensuring the temperature is maintained below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

  • The resulting solution containing the thiophen-3-yl diazonium salt is typically used immediately in the subsequent azo coupling step.

Protocol 1.2: Azo Coupling with Phenolic Compounds (e.g., Phenol)

Materials:

  • Thiophen-3-yl diazonium salt solution (from Protocol 1.1)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve a stoichiometric amount of phenol (e.g., 10 mmol) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Cool this solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1.1) to the cold phenol solution with continuous and efficient stirring. A colored precipitate of the azo dye should form immediately.[6]

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product with copious amounts of cold water until the filtrate is neutral.

  • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol-water mixture).

Protocol 1.3: Azo Coupling with Aromatic Amines (e.g., N,N-Dimethylaniline)

Materials:

  • Thiophen-3-yl diazonium salt solution (from Protocol 1.1)

  • N,N-Dimethylaniline

  • Glacial Acetic Acid

  • Sodium Acetate

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve a stoichiometric amount of N,N-dimethylaniline (e.g., 10 mmol) in a minimal amount of glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1.1) to the N,N-dimethylaniline solution with vigorous stirring.

  • Maintain the reaction mixture at 0-5 °C and continue stirring for 1-2 hours.

  • Gradually add a saturated solution of sodium acetate to raise the pH and facilitate the precipitation of the dye.

  • Isolate the precipitated dye by vacuum filtration, wash thoroughly with cold water, and purify by recrystallization.

Data Presentation: Representative Thiophen-3-yl Azo Dyes

The following table summarizes the expected products and their general characteristics from the coupling of diazotized this compound with various coupling components. The quantitative data provided are representative examples based on typical azo dye syntheses and may require experimental optimization for specific derivatives.

Coupling ComponentProduct StructureExpected ColorRepresentative Yield (%)Representative λmax (nm)
PhenolThiophen-3-yl-azo-phenolYellow-Orange75-85400-450
2-Naphthol1-(Thiophen-3-ylazo)naphthalen-2-olOrange-Red80-90480-520
N,N-Dimethylaniline4-((Thiophen-3-yl)diazenyl)-N,N-dimethylanilineRed70-80490-530
Resorcinol4-((Thiophen-3-yl)diazenyl)benzene-1,3-diolOrange78-88430-470

Synthesis of Dyes from this compound via Condensation Reactions

Condensation reactions provide an alternative pathway to synthesize dyes from this compound, leading to diverse molecular scaffolds. A notable example is the three-component condensation with an aldehyde and an active methylene compound.[5]

Condensation_Reaction_Workflow cluster_reaction Three-Component Condensation T3A This compound Reaction_Node Reaction (e.g., in Acetic Acid, Reflux) T3A->Reaction_Node Aldehyde Aromatic Aldehyde Aldehyde->Reaction_Node Active_Methylene Active Methylene Compound Active_Methylene->Reaction_Node Product Polycyclic Heterocyclic Dye Reaction_Node->Product

Caption: Workflow for a three-component condensation reaction involving this compound.

Experimental Protocol: Three-Component Condensation

The following protocol is adapted from a similar reaction with a 3-aminothiophene derivative and serves as a representative procedure that may require optimization.[5]

Protocol 2.1: Synthesis of a Thieno[3,2-b]pyridine Derivative

Materials:

  • This compound

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Active Methylene Compound (e.g., Meldrum's Acid)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (e.g., 10 mmol), the aromatic aldehyde (e.g., 10 mmol), and the active methylene compound (e.g., 10 mmol) in glacial acetic acid (e.g., 25 mL).

  • Heat the reaction mixture to reflux with continuous stirring for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Data Presentation: Representative Condensation Products

This table illustrates potential dye structures that could be synthesized via the three-component condensation reaction.

Aromatic AldehydeActive Methylene CompoundProduct StructureExpected Chromophoric System
BenzaldehydeMeldrum's AcidSubstituted Thieno[3,2-b]pyridin-5-oneExtended π-conjugated system
4-NitrobenzaldehydeMalononitrileSubstituted Dihydropyridine fused with ThiopheneDonor-Acceptor Chromophore
4-MethoxybenzaldehydeEthyl CyanoacetateSubstituted Thieno[2,3-b]pyridineElectron-rich Heterocyclic System

Applications in Research and Drug Development

Dyes derived from this compound have potential applications in several areas:

  • Textile Industry: As disperse dyes for hydrophobic fibers like polyester, offering a range of colors with good fastness properties.[1]

  • Materials Science: The tunable electronic properties of these dyes make them suitable for incorporation into advanced materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[7]

  • Biological Research: Thiophene-based dyes can be designed as fluorescent probes for imaging and sensing applications due to their often-favorable photophysical properties.

  • Drug Development: The thiophene scaffold is present in numerous pharmaceuticals. The synthesis of dye-labeled bioactive molecules can be a tool for studying drug-target interactions and cellular uptake.

Conclusion

This compound is a promising and versatile precursor for the synthesis of a wide array of dye molecules through straightforward and efficient synthetic routes like azo coupling and condensation reactions. The ability to easily modify the structure of the resulting dyes by choosing different coupling partners or condensation reagents allows for the fine-tuning of their color and properties, opening up opportunities for their use in diverse scientific and industrial applications. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this compound-based dyes.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Aminothiophene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-aminothiophene via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 3-aminothiophene?

A1: The main challenge is the inherent instability of 3-aminothiophene. The free amine is highly susceptible to oxidation and polymerization, which can lead to discoloration (often yellow, brown, or black) and the formation of intractable tars.[1] This instability can result in low yields and difficulty in obtaining a pure product. Performing the purification quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q2: What are the likely impurities in crude 3-aminothiophene?

A2: Impurities can originate from the synthetic route, such as the Gewald reaction, or from degradation of the product.[2][3] Potential impurities include:

  • Starting materials: Unreacted ketones/aldehydes or α-cyanoesters.

  • Side-products: Byproducts from the condensation reaction.

  • Oxidation and polymerization products: These are common due to the electron-rich nature of the aminothiophene ring and are often colored.[1]

  • Elemental sulfur: If used in the synthesis, residual sulfur may be present.

Q3: How should I select a suitable solvent for the recrystallization of 3-aminothiophene?

A3: An ideal solvent should dissolve 3-aminothiophene well at elevated temperatures but poorly at room temperature or below.[4][5][6] Given the reactivity of 3-aminothiophene, solvent selection should also consider boiling point and potential for reaction with the solute. It is advisable to perform small-scale solubility tests with the crude material to identify the best solvent or solvent mixture.[4]

Q4: My purified 3-aminothiophene discolors over time. How can I improve its stability?

A4: The free amine of 3-aminothiophene has low bench stability.[1] For storage, it is recommended to convert it to a more stable salt, such as the hydrochloride (HCl) salt.[1] If the free amine is required for a subsequent reaction, it should be used as quickly as possible after purification and stored under an inert atmosphere at low temperatures.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Crystal Yield 1. Too much solvent was used, preventing the solution from becoming saturated upon cooling.[7] 2. The chosen solvent is too good at dissolving the compound, even at low temperatures. 3. Premature crystallization occurred during hot filtration, resulting in product loss.1. Evaporate some of the solvent to concentrate the solution and attempt to recrystallize.[7] 2. Select a different solvent or use a co-solvent system where the compound is less soluble. 3. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent cooling and crystallization during this step.[4]
Product "Oils Out" Instead of Crystallizing 1. The boiling point of the recrystallization solvent is higher than the melting point of the compound.[7] 2. The solution is supersaturated with impurities, which lowers the melting point of the mixture.[7] 3. The solution cooled too rapidly.1. Choose a solvent with a lower boiling point. 2. Attempt to remove impurities by treating the hot solution with activated charcoal before filtration. If this fails, an alternative purification method like column chromatography may be necessary.[4] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Crystals are Colored (Yellow/Brown) 1. Oxidized or polymerized impurities are co-precipitating with the product.[1] 2. The compound degraded due to prolonged exposure to heat during recrystallization.1. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[4] 2. Minimize the time the solution is kept at high temperatures. Work efficiently during the dissolution and hot filtration steps.
No Crystals Form Upon Cooling 1. The solution is not saturated. 2. The solution is supersaturated but requires nucleation to begin crystallization.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure 3-aminothiophene.[8]

Data Presentation

Table 1: Qualitative Solubility of 3-Aminothiophene in Common Organic Solvents

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
WaterLowLowUnlikely to be a good recrystallization solvent.
EthanolModerateHighA potential candidate for recrystallization.[9]
MethanolModerateHighSimilar to ethanol, could be a suitable solvent.
TolueneModerateHighMay be a good choice, especially for less polar impurities.
Hexane / CyclohexaneLowModerateCould be used as a single solvent or as an anti-solvent in a co-solvent system.
DichloromethaneHighHighLikely too good of a solvent for effective recrystallization.
AcetoneHighHighGenerally too effective as a solvent.

Note: This table is based on general principles of solubility for aminothiophenes and related compounds. Experimental verification is crucial.

Experimental Protocols

Detailed Methodology for Recrystallization of Crude 3-Aminothiophene

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude 3-aminothiophene. Add a potential recrystallization solvent dropwise at room temperature. If the solid dissolves easily, the solvent is not suitable. If it is largely insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot but allow for the formation of crystals upon cooling.[4]

  • Dissolution: Place the bulk of the crude 3-aminothiophene in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate with stirring). Add the minimum amount of hot solvent required to fully dissolve the solid.[5]

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution. Reheat the mixture to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal (if used). Pre-heating the apparatus is critical to prevent the product from crystallizing prematurely in the funnel.[4][8]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[4][5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the mother liquor.[7]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. Due to the instability of 3-aminothiophene, prolonged air-drying is not recommended.

Visualizations

G Troubleshooting Workflow for 3-Aminothiophene Recrystallization start Crude 3-Aminothiophene dissolve Dissolve in Minimum Hot Solvent start->dissolve oiling_out Product Oils Out? dissolve->oiling_out hot_filter Hot Filtration cool Slow Cooling hot_filter->cool crystals_form Crystals Formed? cool->crystals_form collect Collect Crystals crystals_form->collect Yes no_crystals Induce Crystallization (Scratch / Seed Crystal) crystals_form->no_crystals No oiling_out->hot_filter No add_solvent Add More Solvent / Change Solvent oiling_out->add_solvent Yes add_solvent->dissolve no_crystals->crystals_form concentrate Concentrate Solution no_crystals->concentrate Still No Crystals concentrate->cool

Caption: A flowchart for troubleshooting common issues during the recrystallization of 3-aminothiophene.

G Logical Relationships in Purity Assessment cluster_purification Purification cluster_analysis Purity Analysis recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product column_chromatography Column Chromatography column_chromatography->pure_product tlc TLC tlc->pure_product Confirm Purity nmr NMR Spectroscopy nmr->pure_product Confirm Structure & Purity mp Melting Point Analysis mp->pure_product Confirm Purity hplc HPLC hplc->pure_product Quantify Purity crude_product Crude Product crude_product->recrystallization crude_product->column_chromatography pure_product->tlc pure_product->nmr pure_product->mp pure_product->hplc

Caption: The relationship between purification methods and analytical techniques for assessing the purity of 3-aminothiophene.

References

column chromatography protocol for Thiophen-3-amine purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiophen-3-amine Purification

This technical support center provides a comprehensive guide for the purification of this compound using column chromatography. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the methodology for the purification of this compound. Due to the basic nature of the amine, special considerations are required to prevent poor separation and product loss on acidic silica gel.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Neutral alumina (optional, for sensitive compounds)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Rotary evaporator

2. Mobile Phase Selection (TLC Analysis):

The first step is to determine the optimal mobile phase (eluent) composition using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.

  • Procedure:

    • Prepare several developing chambers with different ratios of a non-polar solvent (n-hexane) and a polar solvent (ethyl acetate). It is highly recommended to add 1-2% triethylamine to the eluent mixture to prevent streaking caused by the basic amine.[1]

    • Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.

    • Spot the dissolved crude mixture onto TLC plates.

    • Develop the TLC plates in the prepared chambers.

    • Visualize the spots under a UV lamp (254 nm).

    • Adjust the solvent ratio until the desired Rf value for the product is achieved. A higher proportion of ethyl acetate will increase the Rf value.

  • Typical Solvent Systems:

    • Hexane/Ethyl Acetate with 1-2% Triethylamine

    • Dichloromethane/Methanol with 1-2% Triethylamine (for more polar impurities)

Parameter Recommendation Purpose
Stationary Phase Silica Gel (deactivated with Et3N)Standard, cost-effective adsorbent.
Neutral AluminaAlternative for acid-sensitive compounds.[2]
Mobile Phase Hexane/Ethyl Acetate or DCM/MeOHCommon solvent systems for varying polarity.
Additive 1-3% Triethylamine (Et3N)Neutralizes acidic sites on silica gel, preventing peak tailing.[1][3]
Target Rf 0.2 - 0.4Ensures good separation and reasonable elution time.[2]

3. Column Packing (Wet Slurry Method):

  • Insert a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm).

  • Fill the column about one-third full with the initial, least polar mobile phase determined by TLC.

  • In a separate beaker, prepare a slurry of silica gel in the same mobile phase. A general rule is to use 50-100 g of silica per 1 g of crude product.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to pack down. Add more mobile phase as needed, ensuring the solvent level never drops below the top of the silica bed.

  • Once the silica is packed, add a thin layer of sand on top to protect the surface.

4. Sample Loading (Dry Loading Recommended):

Dry loading is often preferred for better resolution.[4]

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (2-3 times the mass of the crude product) to the solution.

  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin eluting the column, collecting the eluent in fractions (e.g., test tubes or small flasks).

  • Start with the mobile phase composition that gives your product an Rf of ~0.2. If separation from impurities is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate).[3]

  • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Combine the pure fractions.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Workflow Diagram

G Column Chromatography Workflow for this compound Purification cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Analysis TLC 1. TLC Analysis (Optimize Mobile Phase, Rf ~0.3) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Dissolve 4. Dissolve Crude Product Pack->Dissolve Add_Silica 5. Add Silica Gel to Sample Dissolve->Add_Silica Rotovap 6. Evaporate to Dry Powder (Dry Loading) Add_Silica->Rotovap Load 7. Load Sample onto Column Rotovap->Load Elute 8. Elute with Mobile Phase Load->Elute Collect 9. Collect Fractions Elute->Collect Monitor 10. Monitor Fractions by TLC Collect->Monitor Combine 11. Combine Pure Fractions Monitor->Combine Isolate 12. Isolate Product (Rotary Evaporation) Combine->Isolate Purified_Product Purified_Product Isolate->Purified_Product Purified this compound

Caption: Experimental workflow for column chromatography purification.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Q1: The compound is streaking or "tailing" badly on the TLC plate and the column.

  • Possible Cause: The basic amine group is interacting strongly with the acidic silanol groups on the silica gel surface.[5] This causes a portion of the compound to be retained more strongly, leading to a smear instead of a compact spot.

  • Solution: Deactivate the silica gel by adding a small amount (1-3%) of a volatile base, such as triethylamine (Et3N) or ammonia, to your mobile phase.[3][5] This neutralizes the acidic sites and allows the amine to elute more cleanly.

Q2: The compound will not elute from the column, even with a very polar solvent system.

  • Possible Cause 1: The mobile phase is not polar enough.

  • Solution 1: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, switch to a more polar system like dichloromethane/methanol.

  • Possible Cause 2: The compound has irreversibly adsorbed or decomposed on the acidic silica gel. Aminothiophenes can be prone to oxidation and polymerization.[2]

  • Solution 2: First, try flushing the column with a highly polar solvent containing 1-2% triethylamine or ammonia. If this fails, the compound may be lost. For future attempts, consider using a less acidic stationary phase like neutral alumina, or ensure the silica gel is thoroughly deactivated with triethylamine before loading the sample.[2]

Q3: The separation between my product and an impurity is very poor.

  • Possible Cause 1: The chosen mobile phase does not provide enough selectivity.

  • Solution 1: Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/ethyl acetate, toluene/ethyl acetate) to find a system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.

  • Possible Cause 2: The column was poorly packed or overloaded. Channels in the silica packing or too much crude material can lead to broad bands and poor resolution.

  • Solution 2: Ensure the column is packed uniformly without any air bubbles or cracks. Use an appropriate amount of silica for the amount of crude product (typically a 50:1 to 100:1 ratio by weight). Using a dry loading technique can also improve separation.[4]

  • Possible Cause 3: A very shallow solvent gradient may be needed for difficult separations.

  • Solution 3: Start with a low-polarity mobile phase and increase the polarity very slowly over the course of the elution.[3]

Q4: I recovered the product, but it is still impure and colored.

  • Possible Cause: The impurity may have co-eluted with your product. Additionally, aminothiophenes can oxidize or polymerize, leading to colored impurities.[2]

  • Solution: If the impurity is still present, a second column with a different solvent system or a different stationary phase (like alumina) may be necessary. To remove colored impurities, you might consider passing a solution of the product through a small plug of activated carbon before chromatography, though be aware this can sometimes lead to loss of product.

Troubleshooting Logic Diagram

G Troubleshooting Logic for this compound Purification P1 Problem: Peak Tailing / Streaking C1 Cause: Amine interaction with acidic silica P1->C1 P2 Problem: Compound Won't Elute C2 Cause: Eluent not polar enough P2->C2 C3 Cause: Decomposition on column P2->C3 P3 Problem: Poor Separation C4 Cause: Poor solvent selectivity P3->C4 C5 Cause: Column overloaded/poorly packed P3->C5 S1 Solution: Add 1-3% Et3N to eluent C1->S1 S2 Solution: Increase eluent polarity (e.g., more EtOAc or MeOH) C2->S2 C3->S1 S3 Solution: Use neutral alumina instead of silica C3->S3 S4 Solution: Re-screen solvent systems using TLC C4->S4 S5 Solution: Use less crude material; Repack column carefully; Use dry loading C5->S5

Caption: Troubleshooting guide for common chromatography issues.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to add triethylamine to the mobile phase for purifying this compound? A: this compound is a basic compound. The surface of standard silica gel is acidic due to the presence of silanol (Si-OH) groups. These acidic sites can strongly interact with or even protonate the basic amine, causing it to stick to the stationary phase. This leads to significant peak tailing, poor recovery, or complete retention of the compound on the column. Adding a small amount of a competitive base like triethylamine neutralizes these acidic sites, allowing the this compound to travel through the column smoothly, resulting in better peak shape and recovery.[3][5]

Q2: Can I use a stationary phase other than silica gel? A: Yes. If your compound is particularly sensitive to the acidic nature of silica gel and deactivation with triethylamine is not sufficient, neutral alumina is a good alternative stationary phase.[2] Florisil is another option. The choice will depend on the specific properties of your compound and impurities, so it's best to test with TLC first.

Q3: What should I do if my compound is not soluble in the mobile phase? A: If the crude mixture is not soluble in the hexane/ethyl acetate system you plan to use, you can use a "dry loading" method.[4] Dissolve your compound in a minimum amount of a strong, volatile solvent (like dichloromethane or methanol), add silica gel to this solution, and then remove the solvent by rotary evaporation to get a dry powder. This powder can then be loaded directly onto the column.

Q4: How do I know which fractions contain my pure product? A: You must monitor the fractions using Thin Layer Chromatography (TLC). Spot a small amount from each collected fraction onto a TLC plate, develop it in your chosen eluent system, and visualize the spots under a UV lamp. Fractions that show a single spot at the correct Rf value for your product are considered pure.

Q5: My purified this compound is a dark oil/solid. Is this normal? A: Aminothiophenes can be susceptible to air oxidation and polymerization, which can result in the formation of colored impurities.[2] While a pure compound is typically expected to be a light color, some residual color may be present. To minimize this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and to store it in a cool, dark place. If the color is significant, it may indicate the presence of impurities.

References

overcoming stability issues of Thiophen-3-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiophen-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address the stability challenges encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound has changed color (e.g., turned brown or black). Is it still usable?

A1: Discoloration is a primary indicator of degradation. This compound, particularly as a free base, is highly susceptible to oxidation and polymerization when exposed to air and light. This degradation can lead to the formation of colored impurities. We strongly recommend assessing the purity of the discolored material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. For critical applications, it is advisable to use fresh, un-discolored material or to purify the discolored batch.

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: 2-8°C.[1][2]

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen).[1][2][3]

  • Light: Protected from light in a dark, well-sealed container.[1][2]

  • Form: Storing as a more stable salt, such as this compound hydrochloride, is often recommended over the free base.

Q3: What are the main causes of this compound degradation?

A3: The primary causes of degradation are:

  • Oxidation: The thiophene ring and the amine group are both susceptible to oxidation, especially in the presence of atmospheric oxygen.[3] This can lead to the formation of thiophene S-oxides and other oxygenated derivatives.[1]

  • Polymerization: Aminothiophenes are known to be prone to polymerization, which can be initiated by exposure to air, light, or heat.[3]

  • Exposure to Moisture: Moisture can facilitate degradation pathways.

Q4: Can I use antioxidants to improve the stability of this compound?

A4: Yes, for the free base, the addition of a small amount (e.g., 1-2%) of an antioxidant such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) may help to inhibit oxidative degradation, especially if it needs to be handled outside of an inert atmosphere for short periods.[3]

Troubleshooting Guide

Issue 1: Rapid Discoloration of this compound Solution
  • Symptom: A freshly prepared solution of this compound in an organic solvent rapidly turns dark.

  • Potential Cause: The solvent may not be adequately de-gassed, leading to the presence of dissolved oxygen which accelerates oxidation.

  • Troubleshooting Steps:

    • Ensure the solvent is of high purity and has been de-gassed by sparging with an inert gas (e.g., Argon or Nitrogen) for at least 15-30 minutes before use.

    • Prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

    • If possible, use a more stable salt form of this compound for your application.

Issue 2: Inconsistent Results in Reactions
  • Symptom: Reactions involving this compound are giving inconsistent yields or profiles of byproducts.

  • Potential Cause: The purity of the this compound may be variable due to degradation during storage.

  • Troubleshooting Steps:

    • Always use a fresh batch of this compound or re-analyze the purity of your existing stock before each use.

    • Follow the recommended storage conditions meticulously.

    • Consider in-situ generation or immediate use after preparation if synthesizing this compound.

Issue 3: Formation of Insoluble Material
  • Symptom: Insoluble particles are observed in the this compound container or in its solutions.

  • Potential Cause: This is likely due to the polymerization of the compound.[3]

  • Troubleshooting Steps:

    • The material is likely significantly degraded and should be discarded.

    • Review your storage and handling procedures to prevent future polymerization. Ensure the container is properly sealed under an inert atmosphere and stored at the recommended temperature.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. It may require optimization for your specific instrumentation and sample matrix.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System HPLC with UV-Vis Detector
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 25°C

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Injection: Inject the sample onto the HPLC system.

  • Analysis: The purity is calculated using the area normalization method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

Visualizations

Logical Workflow for Handling and Storage

cluster_storage Storage Protocol cluster_handling Handling Protocol storage_conditions Store at 2-8°C Inert Atmosphere (Ar/N2) Protect from Light check_appearance Check for Discoloration storage_conditions->check_appearance Before Use discolored Discolored check_appearance->discolored Yes not_discolored Not Discolored check_appearance->not_discolored No test_purity Test Purity (HPLC) discolored->test_purity use_directly Use Directly in Experiment not_discolored->use_directly purify Consider Purification or Discard test_purity->purify

Caption: Decision workflow for the safe handling and use of this compound.

Potential Degradation Pathway

T3A This compound Oxidation Oxidation (O2, Light) T3A->Oxidation Polymerization Polymerization (Heat, Light, Air) T3A->Polymerization Sulfoxide Thiophene-S-Oxide Derivatives Oxidation->Sulfoxide Polymer Poly(this compound) (Insoluble, Colored) Polymerization->Polymer

References

preventing oxidation and polymerization of aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidation and polymerization of aminothiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for aminothiophene derivatives?

A1: Aminothiophene derivatives are susceptible to three main degradation pathways:

  • Oxidation: The electron-rich thiophene ring and the amino group are prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of sulfoxides, sulfones, or colored polymeric byproducts.

  • Hydrolysis: Depending on the substituents, aminothiophenes can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. Ester or amide functionalities on the thiophene ring are particularly prone to hydrolysis.

  • Polymerization: The electron-rich nature of the aminothiophene ring makes it susceptible to oxidative polymerization, leading to the formation of insoluble, often darkly colored, polymeric materials. This can be triggered by strong acids, oxidizing agents, or exposure to light and air.

Q2: What are the initial signs of degradation in an aminothiophene sample?

A2: The first signs of degradation are often visual. These can include:

  • A change in color, such as yellowing or darkening of the material.

  • A change in the physical state, for example, from a crystalline solid to an oily or tarry substance.

  • Reduced solubility in solvents in which it was previously soluble.

Any of these changes warrant further investigation using analytical techniques to confirm the purity and integrity of the compound.

Q3: What are the recommended general storage conditions for aminothiophene derivatives?

A3: To minimize degradation, aminothiophene derivatives should be stored under the following conditions:

  • Temperature: Store at low temperatures, typically 2-8°C for short-term storage and -20°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber vials or by storing in the dark.

  • Moisture: Store in a desiccated environment to prevent hydrolysis.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Aminothiophene Compound
Possible Cause Troubleshooting Steps
Oxidation 1. Handle the compound under an inert atmosphere (e.g., in a glovebox). 2. Use deoxygenated solvents for preparing solutions. 3. Add an antioxidant to the storage solution (see Protocol 2).
Photodegradation 1. Protect the compound from light at all times by using amber vials or wrapping containers with aluminum foil. 2. Conduct experiments under low-light conditions.
Residual Acid/Base 1. Ensure the final product is properly purified to remove any residual acid or base from the synthesis. 2. Check the pH of solutions and neutralize if necessary.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Steps
Degradation in Assay Buffer 1. Assess the stability of the aminothiophene in the assay buffer by incubating it for the duration of the assay and analyzing for degradation products by HPLC. 2. Adjust the pH of the buffer to a range where the compound is more stable (if possible). 3. Prepare fresh solutions of the compound immediately before use.
Formation of Inactive Polymers 1. Analyze the sample for the presence of insoluble material. 2. Prepare solutions at lower concentrations to reduce the likelihood of polymerization. 3. Add a polymerization inhibitor if compatible with the assay.
Interaction with Assay Components 1. Investigate potential interactions of the aminothiophene with other components in the assay mixture.

Data Presentation

Table 1: General Influence of Environmental Factors on Aminothiophene Stability

Factor Effect on Stability Recommendations
Temperature Increased temperature accelerates degradation rates (oxidation, hydrolysis).Store at low temperatures (2-8°C or -20°C).
Light (UV/Visible) Can induce photodegradation and oxidative polymerization.Protect from light using amber containers.
Oxygen Promotes oxidative degradation and polymerization.Store and handle under an inert atmosphere (N₂ or Ar).
pH Extremes in pH can catalyze hydrolysis. Neutral to slightly basic pH may promote oxidation.[1]Maintain pH in a stable range, typically slightly acidic to neutral, depending on the specific compound.
Solvents Protic solvents may participate in degradation. Solvents with dissolved oxygen can promote oxidation.Use aprotic, deoxygenated solvents when possible.

Experimental Protocols

Protocol 1: Forced Degradation Study of an Aminothiophene Derivative

This protocol is designed to intentionally degrade the aminothiophene to identify potential degradation products and to develop a stability-indicating analytical method.[2][3]

1. Materials:

  • Aminothiophene derivative

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer

  • HPLC system with UV detector

2. Methodology:

  • Acid Hydrolysis: Dissolve the aminothiophene in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Dissolve the aminothiophene in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with HCl before analysis.

  • Oxidative Degradation: Dissolve the aminothiophene in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 2 hours.

  • Thermal Degradation: Store the solid aminothiophene at 70°C for 24 hours.

  • Photodegradation: Expose a solution of the aminothiophene to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4][5]

3. Analysis:

  • Analyze all stressed samples, along with a control sample, using a suitable HPLC-UV method.

  • Develop a gradient HPLC method that separates the parent compound from all degradation products.

Protocol 2: Preparation of a Stabilized Aminothiophene Stock Solution

This protocol describes how to prepare a stock solution of an aminothiophene with enhanced stability for use in experiments.

1. Materials:

  • Aminothiophene derivative

  • Anhydrous, deoxygenated solvent (e.g., DMSO, DMF)

  • Antioxidant (e.g., butylated hydroxytoluene (BHT), ascorbic acid)

  • Inert gas (Argon or Nitrogen)

2. Methodology:

  • Deoxygenate Solvent: Sparge the solvent with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare Solution: In a vial under an inert atmosphere, dissolve the aminothiophene in the deoxygenated solvent to the desired concentration.

  • Add Antioxidant: Add a small amount of an antioxidant to the solution (e.g., BHT at a final concentration of 0.01%).

  • Storage: Seal the vial tightly and store at -20°C, protected from light.

Visualizations

Aminothiophene_Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation Aminothiophene Aminothiophene Sulfoxide Sulfoxide Aminothiophene->Sulfoxide [O] Polymerization_Ox Oxidative Polymerization Aminothiophene->Polymerization_Ox [O], Light Hydrolyzed_Product Hydrolyzed Product (e.g., Amide, Carboxylic Acid) Aminothiophene->Hydrolyzed_Product H₂O, H⁺/OH⁻ Photoproducts Various Photoproducts Aminothiophene->Photoproducts Light (UV/Vis) Sulfone Sulfone Sulfoxide->Sulfone [O]

Caption: Major degradation pathways of aminothiophenes.

Troubleshooting_Workflow Start Inconsistent Experimental Results with Aminothiophene Check_Purity Check Purity of Starting Material (HPLC, NMR) Start->Check_Purity Pure Purity >98%? Check_Purity->Pure Degraded_Material Use Fresh, Pure Material Pure->Degraded_Material No Check_Stability Assess Stability in Experimental Conditions (e.g., in assay buffer) Pure->Check_Stability Yes Degraded_Material->Start Stable Stable? Check_Stability->Stable Unstable Modify Conditions: - Adjust pH - Add antioxidant - Use fresh solutions Check_Stability->Unstable No Investigate_Interactions Investigate Interactions with Other Reagents Stable->Investigate_Interactions Yes Unstable->Start End Consistent Results Investigate_Interactions->End

References

Technical Support Center: Optimizing Regioselectivity in Thiophene Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiophene chemistry. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to regioselectivity in the electrophilic substitution of thiophenes.

Frequently Asked Questions (FAQs) - Core Principles

Q1: Why does electrophilic substitution on unsubstituted thiophene preferentially occur at the C2 position?

Electrophilic attack on the thiophene ring is highly regioselective, favoring the C2 (α) position over the C3 (β) position. This preference is due to the greater stability of the cationic intermediate, often called a sigma-complex or arenium ion, formed during the reaction.

  • Attack at C2: The positive charge on the intermediate carbocation can be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom's lone pair.[1][2] This extensive delocalization makes the intermediate more stable and lowers the activation energy for its formation.[2]

  • Attack at C3: The intermediate formed from attack at the C3 position is less stable, as the positive charge can only be delocalized over two resonance structures.[1][2]

Therefore, the reaction pathway through the more stable C2-attack intermediate is kinetically favored, leading to the C2-substituted product as the major isomer.[1][2][3]

Caption: Stability of sigma-complex intermediates in thiophene substitution.

Q2: How do existing substituents on the thiophene ring affect the position of the next substitution?

Substituents direct incoming electrophiles based on their electronic properties (electron-donating or electron-withdrawing) and their position on the ring.

  • Substituent at C2:

    • Activating Groups (e.g., -CH₃, -OCH₃, -NH₂): These groups donate electron density to the ring, primarily at the C3 and C5 positions. Due to steric hindrance often being greater at the C3 position, electrophilic attack is strongly directed to the C5 position .

    • Deactivating Groups (e.g., -NO₂, -CN, -COR): These groups withdraw electron density, deactivating the ring towards substitution. They primarily direct incoming electrophiles to the C4 position , as the C3 and C5 positions are more strongly deactivated.

  • Substituent at C3:

    • Activating Groups: These groups activate the C2 and C4 positions. The C2 position is generally the most activated and sterically accessible, making it the primary site of substitution.

    • Deactivating Groups: These groups direct the incoming electrophile to the C5 position , which is the only position not significantly deactivated by the substituent.

G cluster_c2 Directing Effects from C2-Substituent cluster_c3 Directing Effects from C3-Substituent C2_Sub Substituent at C2 C2_Activating Activating Group (e.g., -CH3, -OR) C2_Sub->C2_Activating C2_Deactivating Deactivating Group (e.g., -COR, -NO2) C2_Sub->C2_Deactivating C2_Pos5 Major Product: C5-Substitution C2_Activating->C2_Pos5 Sterics favor C5 over C3 C2_Pos4 Major Product: C4-Substitution C2_Deactivating->C2_Pos4 C3_Sub Substituent at C3 C3_Activating Activating Group (e.g., -CH3, -OR) C3_Sub->C3_Activating C3_Deactivating Deactivating Group (e.g., -COR, -NO2) C3_Sub->C3_Deactivating C3_Pos2 Major Product: C2-Substitution C3_Activating->C3_Pos2 C2 is most activated C3_Pos5_from_C3 Major Product: C5-Substitution C3_Deactivating->C3_Pos5_from_C3

Caption: Influence of substituents on the regioselectivity of thiophene.

Troubleshooting Guide

Q3: My reaction on a 2-substituted thiophene is giving poor C5/C4 selectivity. How can I improve it?

This is a common issue, especially when the directing effects of the substituent and the inherent reactivity of the thiophene ring are not perfectly aligned.

Possible Causes & Solutions:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored isomer.

    • Solution: Run the reaction at a lower temperature. This will favor the kinetically controlled product, which is typically the desired C5 isomer for activating groups and C4 for deactivating groups.

  • Lewis Acid Strength (for Friedel-Crafts type reactions): A very strong Lewis acid can decrease selectivity by increasing the reactivity of the electrophile, making it less discerning.

    • Solution: Switch to a milder Lewis acid. For example, if AlCl₃ is giving poor selectivity, consider using SnCl₄, ZnCl₂, or a solid acid catalyst like Hβ zeolite.[4]

  • Steric Bulk: The size of both the substituent on the ring and the incoming electrophile can influence the product ratio.

    • Solution: If targeting the C4 position with a deactivating group, a bulkier electrophile may improve selectivity by further disfavoring attack at the more hindered C3 and C5 positions. Conversely, for C5-directing groups, a less bulky electrophile might reduce steric clash.

G Start Poor C5/C4 Selectivity on 2-Substituted Thiophene CheckTemp Is Reaction Temperature Optimized? Start->CheckTemp CheckReagent Are Reagents (e.g., Lewis Acid) Too Harsh? CheckTemp->CheckReagent Yes LowerTemp Action: Lower the Reaction Temperature CheckTemp->LowerTemp No CheckSterics Consider Steric Effects of E+ and Substituent CheckReagent->CheckSterics No UseMilderReagent Action: Use a Milder Lewis Acid (e.g., SnCl4) CheckReagent->UseMilderReagent Yes ModifyElectrophile Action: Modify Electrophile or Protecting Group Strategy CheckSterics->ModifyElectrophile Consider LowerTemp->CheckReagent Outcome Improved Regioselectivity LowerTemp->Outcome UseMilderReagent->CheckSterics UseMilderReagent->Outcome ModifyElectrophile->Outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Q4: I need to synthesize a 3-substituted or 3,4-disubstituted thiophene, but direct substitution fails. What strategies are available?

Direct electrophilic substitution to achieve C3 or C4 functionalization on an unsubstituted thiophene is challenging due to the overwhelming preference for C2/C5 attack. Strategies often involve blocking the alpha-positions or using directed metalation.

Strategies:

  • Blocking Groups: Temporarily block the C2 and C5 positions with groups that can be easily removed later. Silyl groups (e.g., -SiMe₃) are effective. After forcing substitution at C3 or C4, the blocking groups can be removed with acid or fluoride ions.

  • Directed ortho-Metalation (DoM): A directing group at the C3 position (e.g., -CONR₂, -OMe) can direct a strong base (like LDA or n-BuLi) to deprotonate the adjacent C2 or C4 position. The resulting lithiated species can then be quenched with an electrophile.

  • Halogen Dance Reaction: A bromine or iodine atom at a specific position can be "walked" to a more thermodynamically stable position under the influence of a strong base. This can be used to isomerize a 2-halothiophene to a 3-halothiophene, which can then be used in cross-coupling reactions.

  • Ring Synthesis: For complex substitution patterns, it is often more efficient to construct the thiophene ring from acyclic precursors with the desired substituents already in place (e.g., Gewald or Fiesselmann synthesis).[5]

Key Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Methylthiophene

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic rings like thiophene.[6][7][8]

Objective: To regioselectively synthesize 5-methyl-2-thiophenecarbaldehyde.

Reagents:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 2-Methylthiophene

  • 1,2-Dichloroethane (DCE) or another suitable solvent

  • Sodium acetate solution (aqueous)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

  • Set up a three-necked, round-bottomed flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried.

  • To the flask, add anhydrous DMF (3 eq.) and DCE (solvent). Cool the mixture to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel, keeping the internal temperature below 10 °C. The formation of the solid Vilsmeier reagent may be observed.[8][9]

  • Stir the mixture at 0 °C for 30-45 minutes.

  • Add a solution of 2-methylthiophene (1 eq.) in DCE dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate.

  • Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or distillation to yield the pure aldehyde.

Protocol 2: Friedel-Crafts Acylation of Thiophene

Friedel-Crafts acylation is a classic method for introducing an acyl group onto the thiophene ring, yielding predominantly the 2-acylated product.[4][10]

Objective: To synthesize 2-acetylthiophene.

Reagents:

  • Thiophene

  • Acetic anhydride or Acetyl chloride

  • Lewis Acid (e.g., SnCl₄, Hβ zeolite)[4]

  • Solvent (e.g., Dichloromethane, Nitrobenzene)

  • Hydrochloric acid (dilute, aqueous)

  • Sodium bicarbonate solution (saturated, aqueous)

Procedure:

  • Set up an oven-dried, three-necked flask with a magnetic stirrer, nitrogen inlet, and dropping funnel.

  • Charge the flask with thiophene (1 eq.), the chosen solvent (e.g., DCM), and cool to 0 °C.

  • Add the Lewis acid (e.g., SnCl₄, 1.1 eq.) dropwise, maintaining the low temperature.

  • In the dropping funnel, prepare a solution of the acylating agent (e.g., acetyl chloride, 1.1 eq.) in the same solvent.

  • Add the acylating agent solution dropwise to the reaction mixture.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring progress by TLC.

  • Once the reaction is complete, quench by carefully pouring it into a beaker of ice-cold dilute HCl.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude ketone by vacuum distillation or column chromatography.

Quantitative Data Summary

Table 1: Effect of Lewis Acid on Regioselectivity of Acylation of Anisole

While specific data for thiophene is dispersed, the principle of tuning Lewis acid strength to control regioselectivity is well-established in electrophilic aromatic substitution. The data for anisole serves as a useful proxy. Softer Lewis acids tend to favor the sterically less-hindered para product.

Lewis AcidSolventTemperature (°C)ortho Product (%)para Product (%)para/ortho Ratio
AlCl₃CS₂031692.2
SnCl₄CS₂010909.0
TiCl₄CS₂059519.0
BF₃·OEt₂Dioxane25<1>99>99

Data is illustrative and based on general principles of Friedel-Crafts reactions.

Table 2: Regioselectivity in the Formylation of 3-Substituted Thiophenes

The ratio of C2 to C5 substitution in 3-substituted thiophenes is highly dependent on the electronic nature of the substituent.

3-Substituent (R)ReactionC2-Product (%)C5-Product (%)C2/C5 Ratio
-OCH₃Vilsmeier-Haack95519 : 1
-CH₃Vilsmeier-Haack85155.7 : 1
-BrNitration80204 : 1
-COOCH₃Nitration15851 : 5.7

Ratios are representative and can vary with specific reaction conditions.

References

Technical Support Center: Scale-Up of Thiophen-3-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Thiophen-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the production of this valuable heterocyclic amine. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your process development and manufacturing endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the production of this compound?

A1: The main challenges include managing the exothermic nature of the reaction, ensuring consistent product quality and purity, handling the potentially unstable free amine, and minimizing the formation of impurities. The choice of synthetic route and the proper control of reaction parameters are crucial for a successful scale-up.

Q2: Which synthetic route is most suitable for the industrial production of this compound?

A2: While several synthetic routes to aminothiophenes exist, the catalytic reduction of 3-nitrothiophene is a common and scalable method for producing this compound. This method is often preferred in industrial settings due to the availability of starting materials and the well-understood nature of catalytic hydrogenation.

Q3: this compound is reported to be unstable. How can this be managed during large-scale production?

A3: Free this compound is prone to oxidation and polymerization. To mitigate this, it is highly recommended to isolate the product as a more stable salt, such as this compound hydrochloride. This is typically achieved by introducing hydrochloric acid after the reaction and before final isolation. Storage under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures is also advised.

Q4: What are the key safety precautions to consider during the scale-up of this compound synthesis?

A4: Key safety considerations include the handling of flammable solvents, the use of hydrogen gas under pressure for catalytic reduction, and the management of potentially pyrophoric catalysts (e.g., Raney Nickel). A thorough risk assessment, proper personal protective equipment (PPE), and well-ventilated reaction setups are essential. For detailed safety guidelines on handling specific reagents, always consult the Safety Data Sheets (SDS).

Q5: How can the purity of this compound be ensured at a large scale?

A5: Ensuring high purity involves several steps: using high-quality starting materials, optimizing reaction conditions to minimize side reactions, implementing an effective work-up procedure to remove catalysts and by-products, and developing a robust purification method, such as recrystallization of the hydrochloride salt.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the reduction of 3-nitrothiophene.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to deactivation.• Use a fresh batch of catalyst.• Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric.
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.• Increase the catalyst loading in small increments.
Poor Hydrogen Gas Dispersion: Inadequate agitation can lead to poor contact between the reactants, catalyst, and hydrogen.• Increase the stirring speed to create a vortex that effectively disperses the hydrogen gas.
Incomplete Reaction Low Hydrogen Pressure: The hydrogen pressure may be insufficient to drive the reaction to completion.• Increase the hydrogen pressure within the safe limits of the reactor.
Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration.• Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC) and extend the reaction time as needed.
Product Degradation (Darkening of the solution) Oxidation of the Amine: The free this compound is susceptible to air oxidation.• Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and work-up.• Cool the reaction mixture before exposure to air.
Residual Acid or Base from Work-up: Can catalyze polymerization.• Ensure complete neutralization and washing of the product.
Difficulty in Product Isolation Product is an Oil: The free amine may not crystallize easily.• Convert the amine to its hydrochloride salt, which is typically a crystalline solid and easier to handle.
Product is Highly Soluble in the Solvent: This can lead to low recovery during filtration.• Cool the solution to a lower temperature to decrease solubility.• Consider adding an anti-solvent to induce precipitation.
Presence of Impurities in the Final Product Incomplete Reduction: Residual 3-nitrothiophene or intermediate nitroso/hydroxylamino species.• Optimize reaction conditions (catalyst loading, pressure, temperature, time) to ensure complete conversion.
By-products from Side Reactions: Such as dimerization or polymerization.• Control the reaction temperature to minimize side reactions.• Isolate the product as the hydrochloride salt to prevent degradation of the free amine.
Catalyst Leaching: Traces of the metal catalyst in the final product.• Filter the reaction mixture through a bed of celite or a suitable filter aid to remove the catalyst.• Consider using a heterogeneous catalyst that is easily separated.

Quantitative Data

The following tables provide a summary of typical quantitative data for the synthesis of this compound hydrochloride via the catalytic reduction of 3-nitrothiophene at different scales. Note: These values are illustrative and may require optimization for specific equipment and conditions.

Table 1: Reaction Parameters at Different Scales

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Production Scale (100 kg)
3-Nitrothiophene 10 g1 kg100 kg
Solvent (e.g., Methanol) 100 mL10 L1000 L
Catalyst (e.g., 5% Pd/C) 0.5 g (5 wt%)50 g (5 wt%)5 kg (5 wt%)
Hydrogen Pressure 50 psi100 psi150 psi
Reaction Temperature 25-30 °C30-40 °C40-50 °C
Reaction Time 4-6 hours6-8 hours8-12 hours
Expected Yield 85-95%80-90%75-85%
Purity (as HCl salt) >99%>99%>98.5%

Table 2: Common Impurities and their Potential Sources

Impurity Potential Source Mitigation Strategy
3-Nitrothiophene Incomplete reactionIncrease reaction time, temperature, or hydrogen pressure.
Thiophene Over-reduction or impurities in the starting materialUse high-purity 3-nitrothiophene and control reaction conditions.
Polymeric materials Instability of the free amineIsolate the product as the hydrochloride salt and handle under an inert atmosphere.
Residual Catalyst Inefficient filtrationUse a filter aid like celite and perform multiple filtrations if necessary.

Experimental Protocols

Synthesis of this compound Hydrochloride via Catalytic Hydrogenation of 3-Nitrothiophene (Pilot Scale)

Materials:

  • 3-Nitrothiophene (1.0 kg, 7.74 mol)

  • 5% Palladium on Carbon (Pd/C), 50% wet (100 g, 5 wt% dry basis)

  • Methanol (10 L)

  • Concentrated Hydrochloric Acid (approx. 0.7 L)

  • Nitrogen gas

  • Hydrogen gas

Equipment:

  • 15 L hydrogenation reactor equipped with a mechanical stirrer, temperature and pressure gauges, and gas inlet/outlet.

  • Filtration apparatus

  • Glass-lined reactor for work-up and crystallization

Procedure:

  • Reactor Preparation: The hydrogenation reactor is purged with nitrogen to ensure an inert atmosphere.

  • Charging the Reactor: A slurry of 5% Pd/C in methanol (1 L) is carefully added to the reactor under a nitrogen blanket. Then, a solution of 3-nitrothiophene in methanol (9 L) is added.

  • Hydrogenation: The reactor is sealed and purged again with nitrogen, followed by purging with hydrogen. The reactor is then pressurized with hydrogen to 100 psi, and the mixture is stirred vigorously at 30-40 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen uptake ceases (typically 6-8 hours). A sample can be carefully taken and analyzed by HPLC or TLC to confirm the disappearance of the starting material.

  • Catalyst Removal: After the reaction is complete, the reactor is depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filter cake is washed with methanol (2 x 500 mL).

  • Salt Formation and Crystallization: The combined filtrate is transferred to a clean reactor. The solution is cooled to 0-5 °C, and concentrated hydrochloric acid is added slowly while maintaining the temperature below 15 °C until the pH is acidic (pH 1-2).

  • Isolation and Drying: The resulting slurry is stirred at 0-5 °C for 1-2 hours to ensure complete crystallization. The solid product is collected by filtration, washed with cold methanol, and dried under vacuum at 50-60 °C to a constant weight to yield this compound hydrochloride as a crystalline solid.

Mandatory Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Inactive Catalyst start->cause1 cause2 Insufficient Catalyst start->cause2 cause3 Poor H2 Dispersion start->cause3 solution1 Use Fresh Catalyst Handle under N2 cause1->solution1 solution2 Increase Catalyst Loading cause2->solution2 solution3 Increase Agitation Speed cause3->solution3

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental_Workflow cluster_reaction Catalytic Hydrogenation cluster_workup Work-up & Isolation start Start: 3-Nitrothiophene & Methanol charge_reactor Charge Reactor with 3-Nitrothiophene, MeOH, & Pd/C start->charge_reactor hydrogenation Pressurize with H2 Heat to 30-40°C charge_reactor->hydrogenation monitoring Monitor H2 Uptake hydrogenation->monitoring filtration Filter to Remove Catalyst monitoring->filtration salt_formation Cool and Add HCl filtration->salt_formation crystallization Crystallize Product salt_formation->crystallization isolation Filter and Dry Product crystallization->isolation end Final Product: This compound HCl isolation->end

Caption: Experimental workflow for the scale-up synthesis of this compound hydrochloride.

Technical Support Center: Purification of Thiophen-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiophen-3-amine. The following sections detail methods for identifying and removing impurities, present quantitative data for comparison, and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities in this compound can originate from its synthesis or degradation. Potential impurities include unreacted starting materials from synthesis, such as 1,4-dicarbonyl compounds or β-acetonitrile derivatives, and reagents like phosphorus pentasulfide.[1] Byproducts from side reactions during synthesis can also be present. Additionally, due to the reactivity of the amine group and the thiophene ring, degradation products may form upon exposure to air, light, or heat.[2][3] These can include oxidized species like S-oxides (sulfoxides) and S,S-dioxides (sulfones), as well as polymerized material.[2]

Q2: How can I identify the impurities in my this compound sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying non-volatile organic impurities.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile and semi-volatile impurities.[5][6] For detailed structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[7]

Q3: My this compound is dark-colored. What does this indicate and how can I purify it?

A3: A dark color, such as brown or black, often indicates the presence of oxidized impurities or polymeric byproducts. Amines, in general, are susceptible to air oxidation, which can lead to coloration.[8] Purification can typically be achieved by recrystallization of the amine or its salt, or by column chromatography. Passing a solution of the material through a plug of activated carbon can also help to remove colored impurities.

Q4: I am observing significant peak tailing when analyzing this compound by silica gel column chromatography. What can I do to improve the peak shape?

A4: Peak tailing of amines on silica gel is a common issue caused by the interaction of the basic amine with acidic silanol groups on the silica surface.[9] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[3] Alternatively, using a different stationary phase like basic alumina or an amine-functionalized silica gel can provide better results.[9][10]

Q5: Can I purify this compound by distillation?

A5: While distillation is a common purification technique for liquids, many amines are sensitive to heat and can decompose at elevated temperatures.[11] If distillation is considered, it should be performed under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation. A preliminary small-scale distillation is recommended to assess the thermal stability of your specific sample.

Data Presentation

The following tables summarize hypothetical quantitative data for the purification of this compound using different techniques. These values are illustrative and can vary based on the initial purity of the sample and the specific experimental conditions.

Table 1: Comparison of Purification Methods for this compound

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Recrystallization (as Hydrochloride Salt)90>9975
Column Chromatography (Silica Gel with Et3N)909885
Column Chromatography (Basic Alumina)9098.580
Vacuum Distillation909765

Table 2: HPLC Purity Analysis Data

SampleMain Peak (this compound) Area (%)Impurity 1 Area (%)Impurity 2 Area (%)
Crude Product90.54.22.8
After Recrystallization99.20.30.1
After Silica Gel Column98.10.90.5

Experimental Protocols

Protocol 1: Purification by Recrystallization of this compound Hydrochloride

This protocol is suitable for removing non-basic impurities and some colored byproducts.

  • Salt Formation: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise while stirring.

  • The this compound hydrochloride salt will precipitate out of the solution.[3]

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization: Dissolve the collected salt in a minimal amount of a hot polar solvent, such as ethanol or isopropanol.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution heated briefly before being filtered hot to remove the carbon.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating impurities with different polarities.

  • Stationary Phase and Eluent Selection:

    • Option A (Modified Silica Gel): Use standard silica gel and an eluent system such as hexane/ethyl acetate with the addition of 0.5% triethylamine to prevent peak tailing.

    • Option B (Alternative Stationary Phase): Use basic alumina with a hexane/ethyl acetate eluent system.

  • Column Packing: Pack the column with the chosen stationary phase using the initial eluent mixture.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of the stationary phase.

  • Elution: Apply the sample to the top of the column and begin elution with the chosen solvent system. A gradient elution, gradually increasing the polarity of the eluent, may be necessary to separate all components.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[10]

Protocol 3: Purity Assessment by HPLC

This protocol provides a general method for analyzing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or triethylamine, depending on the specific impurities expected). For example, start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the initial mobile phase composition.

  • Injection: Inject a small volume (e.g., 10 µL) onto the column.

  • Analysis: Analyze the resulting chromatogram to determine the area percentage of the main peak relative to any impurity peaks.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Solvent Crude->Dissolve Acidify Add HCl Solution Dissolve->Acidify Precipitate Precipitate as Salt Acidify->Precipitate Filter Filter and Wash Precipitate->Filter Recrystallize Recrystallize from Hot Solvent Filter->Recrystallize PureSalt Pure Hydrochloride Salt Recrystallize->PureSalt TroubleshootingChromatography Start Problem: Peak Tailing in Silica Gel Chromatography Option1 Option 1: Modify Eluent Add 0.1-1% Triethylamine Start->Option1 Option2 Option 2: Change Stationary Phase Use Basic Alumina or Amine-Functionalized Silica Start->Option2 Result Improved Peak Shape and Separation Option1->Result Option2->Result

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Thiophen-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, thiophene derivatives stand out for their wide-ranging applications in medicinal chemistry and materials science. Among these, Thiophen-3-amine serves as a crucial building block for the synthesis of various pharmaceutical agents. A thorough understanding of its chemical structure is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of such organic molecules.

This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectra of this compound with structurally related alternatives, namely 3-methylthiophene and aniline. The inclusion of 3-methylthiophene allows for an examination of the effect of an electron-donating methyl group versus an amino group on the thiophene ring's electron distribution. Aniline is included as a common aromatic amine to contrast the influence of the phenyl ring versus the thiophene ring on the amino group's spectral properties. This comparative analysis, supported by experimental data and detailed protocols, offers valuable insights for researchers engaged in the synthesis and characterization of novel thiophene-based compounds.

Comparative NMR Data Analysis

The electronic environment of the protons and carbons in this compound and its analogs is distinctly reflected in their respective ¹H and ¹³C NMR spectra. The following tables summarize the key spectral data, providing a quantitative basis for comparison.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventH-2 (ppm)H-4 (ppm)H-5 (ppm)NH₂ (ppm)Other Protons (ppm)
This compound CDCl₃~6.88 (dd)~6.65 (dd)~7.15 (dd)~3.70 (br s)-
3-Methylthiophene CDCl₃~7.17~6.87~6.86-~2.25 (s, CH₃)[1]
Aniline CDCl₃7.18 (t) (ortho)6.78 (t) (para)6.88 (d) (meta)3.73 (s)-

Note: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet. Coupling constants (J) are typically in the range of 1-5 Hz for thiophene ring protons.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)Other Carbons (ppm)
This compound CDCl₃~119.9~145.0~108.8~123.5-
3-Methylthiophene CDCl₃125.3138.4129.9121.015.6 (CH₃)[1]
Aniline CDCl₃129.64 (ortho)146.92 (ipso)118.73 (para)115.45 (meta)-

Detailed Experimental Protocol

The following is a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for aminothiophene derivatives.

Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

  • Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Data Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.

  • Spectral Width: Approximately 200-220 ppm.

  • Number of Scans: 1024 or more scans are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections on the resulting spectrum.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • For ¹H NMR, integrate the signals to determine the relative proton ratios.

  • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective nuclei.

Visualization of Molecular Structure and Analytical Workflow

To aid in the interpretation of the NMR data, the following diagrams illustrate the chemical structure of this compound with labeled nuclei and the general workflow of an NMR analysis.

Thiophen_3_amine_Structure This compound Structure with NMR Assignments cluster_thiophene C2 C2-H C3 C3-NH2 C2->C3 C4 C4-H C3->C4 C5 C5-H C4->C5 S S C5->S S->C2

Structure of this compound with labeled positions.

NMR_Workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Shim, Lock) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS phase->calibrate assign Assign Signals calibrate->assign interpret Interpret Spectra (Structure Elucidation) assign->interpret

Workflow for NMR data acquisition and analysis.

In-Depth Spectral Comparison

The position of the amino group at C-3 in this compound significantly influences the chemical shifts of the ring protons and carbons compared to 3-methylthiophene and aniline.

In the ¹H NMR spectrum of this compound, the amino protons appear as a broad singlet around 3.70 ppm. The thiophene ring protons exhibit a complex splitting pattern, with H-5 being the most downfield due to its proximity to the sulfur atom and being in a pseudo-para position relative to the electron-donating amino group. In contrast, for 3-methylthiophene, the methyl protons give a sharp singlet at a much higher field (~2.25 ppm), and the ring protons are shifted slightly downfield compared to this compound due to the weaker electron-donating nature of the methyl group.[1] Aniline's aromatic protons show a more complex pattern due to the different coupling constants in the benzene ring, with the ortho and meta protons being distinct.

The ¹³C NMR spectrum of this compound shows the C-3 carbon, to which the amino group is attached, at a significantly downfield chemical shift (~145.0 ppm) due to the deshielding effect of the nitrogen atom. The other ring carbons are shielded relative to thiophene itself, which is consistent with the electron-donating nature of the amino group. In 3-methylthiophene, the C-3 carbon is also downfield but to a lesser extent than in this compound.[1] The ipso-carbon in aniline (C-NH₂) is also significantly deshielded.

This comparative analysis demonstrates the utility of ¹H and ¹³C NMR spectroscopy in discerning the subtle electronic effects of different substituents on aromatic and heteroaromatic rings. For researchers in drug development, these spectral fingerprints are crucial for confirming the successful synthesis of target molecules and for understanding their electronic properties, which can influence their biological activity.

References

Interpreting the Mass Spectrum of 3-Aminothiophene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a powerful analytical tool for elucidating molecular structure through fragmentation analysis. This guide provides a detailed interpretation of the mass spectrum of 3-aminothiophene, offering a comparative analysis with its constitutional isomer, 2-aminothiophene, supported by experimental data and established fragmentation principles.

Distinguishing Isomers: Fragmentation Patterns of 3-Aminothiophene and 2-Aminothiophene

The position of the amino group on the thiophene ring significantly influences the fragmentation pathways observed in the mass spectrum. Electron ionization (EI) mass spectrometry of 3-aminothiophene and its counterpart, 2-aminothiophene, results in distinct fragmentation patterns that allow for their differentiation.

A key distinguishing feature lies in the dominant fragmentation pathways. For 2-aminothiophene derivatives, a prominent fragmentation event is the loss of hydrogen cyanide (HCN) from the molecular ion. In contrast, the mass spectrum of 3-aminothiophene is characterized by more pronounced ring cleavage.

Below is a summary of the expected major fragments for 3-aminothiophene and a comparison with 2-aminothiophene.

Fragment (m/z) Proposed Structure Relative Abundance in 3-Aminothiophene Relative Abundance in 2-Aminothiophene
99 [C₄H₅NS]⁺• (Molecular Ion) HighHigh
72 [C₃H₂NS]⁺ ModerateLow
58 [C₂H₂S]⁺• ModerateLow
45 [CHS]⁺ HighModerate
72 (from 2-AT) [M-HCN]⁺• LowHigh

Note: The relative abundances are qualitative and may vary depending on the specific instrument and experimental conditions.

The Fragmentation Pathway of 3-Aminothiophene

The fragmentation of the 3-aminothiophene molecular ion ([M]⁺• at m/z 99) proceeds through several key steps. The initial ionization involves the removal of an electron, typically from the nitrogen or sulfur heteroatom, or the π-system of the thiophene ring. Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Fragmentation_Pathway M [C₄H₅NS]⁺• m/z = 99 (3-Aminothiophene) F1 [C₃H₂NS]⁺ m/z = 72 M->F1 - HCN F2 [C₂H₂S]⁺• m/z = 58 M->F2 - C₂H₃N F3 [CHS]⁺ m/z = 45 F1->F3 - HCN

Caption: Proposed fragmentation pathway of 3-aminothiophene under electron ionization.

Experimental Protocols

The mass spectral data for aminothiophenes are typically acquired using electron ionization mass spectrometry (EI-MS), often coupled with gas chromatography (GC-MS) for sample introduction and separation.

Instrumentation:

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer equipped with an electron ionization source.

  • Gas Chromatograph (for GC-MS): A GC system with a suitable capillary column (e.g., nonpolar or moderately polar) for the separation of volatile aromatic amines.

Experimental Parameters:

  • Ionization Energy: Typically 70 eV to induce reproducible fragmentation patterns.[1]

  • Source Temperature: Maintained at a temperature sufficient to prevent sample condensation, often in the range of 200-250°C.

  • Mass Range: Scanned over a range appropriate for the expected fragments (e.g., m/z 30-200).

  • Sample Introduction (Direct Inlet): A small amount of the solid or liquid sample is introduced directly into the ion source via a heated probe.

  • Sample Introduction (GC-MS): A dilute solution of the sample in a volatile solvent (e.g., dichloromethane, methanol) is injected into the GC. The GC oven temperature is programmed to ensure elution of the aminothiophene isomer into the mass spectrometer.

Conclusion

The mass spectrum of 3-aminothiophene provides a unique fingerprint that, when compared with its isomer, 2-aminothiophene, allows for clear structural differentiation. The predominance of ring cleavage fragments for 3-aminothiophene, in contrast to the characteristic loss of HCN for 2-aminothiophene, serves as a key diagnostic feature for researchers in synthetic chemistry, drug discovery, and materials science. By understanding these distinct fragmentation pathways and employing standardized experimental protocols, mass spectrometry remains an indispensable tool for the unambiguous identification of such heterocyclic isomers.

References

Comparative Guide to the Synthesis and Spectroscopic Validation of Thiophen-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to Thiophen-3-amine, a valuable building block in medicinal chemistry. It further details the spectroscopic methods essential for the validation of the synthesized product, supported by experimental data and detailed protocols.

Introduction

This compound is a key heterocyclic amine used in the development of various pharmaceutical compounds. Its synthesis and subsequent purification require robust validation to ensure the integrity of the final product. This guide compares two common synthetic pathways: the Curtius rearrangement of thiophene-3-carboxylic acid and the decarboxylation of 3-aminothiophene-2-carboxylic acid. The performance of each method is evaluated based on factors such as yield, safety, and reagent availability. Furthermore, this document outlines the application of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural confirmation of this compound.

Comparison of Synthetic Routes

A summary of the two synthetic methods is presented below, highlighting their key features.

FeatureMethod 1: Curtius RearrangementMethod 2: Decarboxylation
Starting Material Thiophene-3-carboxylic acidMethyl 3-aminothiophene-2-carboxylate
Key Transformation Carboxylic acid → Isocyanate → AmineDecarboxylation of a carboxylic acid
Reagents Diphenylphosphoryl azide (DPPA), Triethylamine, Benzyl alcohol, Pd/CNaOH (for hydrolysis), Acid (for neutralization and decarboxylation)
Advantages Milder conditions, often higher purity of the intermediate carbamate.Potentially fewer steps if the precursor is readily available.
Disadvantages Involves the use of potentially explosive azide intermediates (though DPPA is a safer alternative to sodium azide).Decarboxylation may require harsh conditions and can lead to side products. The free amine is known to be unstable.
Overall Yield Generally moderate to good.Can be variable, and purification of the final product can be challenging.

Experimental Protocols

Method 1: Synthesis of this compound via Curtius Rearrangement

This method proceeds through the formation of a stable carbamate intermediate, which is then deprotected to yield the final amine.

Step 1: Synthesis of Benzyl (thiophen-3-yl)carbamate

  • In a round-bottom flask, dissolve thiophene-3-carboxylic acid (1.0 eq) in anhydrous toluene.

  • Add triethylamine (1.1 eq) and benzyl alcohol (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and then heat to 90-100 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain benzyl (thiophen-3-yl)carbamate.

Step 2: Deprotection to this compound

  • Dissolve the purified benzyl (thiophen-3-yl)carbamate in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound. Due to the instability of the free amine, it is often converted to its more stable hydrochloride salt by treatment with HCl in ether.

Method 2: Synthesis of this compound via Decarboxylation

This route involves the hydrolysis of a commercially available ester followed by decarboxylation.

Step 1: Hydrolysis of Methyl 3-aminothiophene-2-carboxylate

  • To a solution of methyl 3-aminothiophene-2-carboxylate (1.0 eq) in methanol, add an aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3.

  • Collect the precipitated 3-aminothiophene-2-carboxylic acid by filtration, wash with cold water, and dry.

Step 2: Decarboxylation to this compound

  • Heat the dried 3-aminothiophene-2-carboxylic acid in a suitable high-boiling solvent (e.g., quinoline) with a catalytic amount of copper powder.

  • The decarboxylation is typically carried out at elevated temperatures (150-200 °C) and monitored by the evolution of carbon dioxide.

  • After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extracts with dilute acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield this compound. As with the previous method, conversion to the hydrochloride salt is recommended for storage.

Spectroscopic Validation of this compound

The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic techniques. Below are the expected data for the final product.

Data Presentation
Spectroscopic MethodExpected Data
¹H NMR (in CDCl₃)δ ~6.9-7.2 (m, 2H, H2 and H5), ~6.6-6.8 (m, 1H, H4), ~3.7 (br s, 2H, NH₂)
¹³C NMR (in CDCl₃)δ ~145 (C3), ~125 (C5), ~120 (C2), ~105 (C4)
IR Spectroscopy (KBr)~3400-3200 cm⁻¹ (N-H stretch), ~1620 cm⁻¹ (N-H bend), ~1500 cm⁻¹ (C=C stretch), ~700-800 cm⁻¹ (C-S stretch)
Mass Spectrometry (EI)Molecular Ion (M⁺): m/z = 99. Key Fragments: m/z = 72 ([M-HCN]⁺), m/z = 58 ([M-C₂H₃N]⁺)

Note: The exact chemical shifts and peak intensities can vary depending on the solvent and instrument used.

Mandatory Visualization

Below is a DOT script that generates a logical workflow for the synthesis and validation of this compound.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Thiophene-3-carboxylic Acid Thiophene-3-carboxylic Acid Curtius Rearrangement Curtius Rearrangement Thiophene-3-carboxylic Acid->Curtius Rearrangement Methyl 3-aminothiophene-2-carboxylate Methyl 3-aminothiophene-2-carboxylate Decarboxylation Decarboxylation Methyl 3-aminothiophene-2-carboxylate->Decarboxylation Curtius Rearrangement->this compound (Crude) Decarboxylation->this compound (Crude) 1H NMR 1H NMR This compound (Crude)->1H NMR 13C NMR 13C NMR This compound (Crude)->13C NMR IR Spectroscopy IR Spectroscopy This compound (Crude)->IR Spectroscopy Mass Spectrometry Mass Spectrometry This compound (Crude)->Mass Spectrometry Validated this compound Validated this compound 1H NMR->Validated this compound 13C NMR->Validated this compound IR Spectroscopy->Validated this compound Mass Spectrometry->Validated this compound

Caption: Workflow for this compound synthesis and validation.

Conclusion

Both the Curtius rearrangement and decarboxylation routes offer viable pathways to this compound. The choice of method will depend on the availability of starting materials, scale of the reaction, and safety considerations. The Curtius rearrangement, particularly with the use of DPPA, is generally a more controlled and safer method. Regardless of the synthetic route chosen, rigorous spectroscopic analysis is paramount to confirm the structure and purity of the final product. The data and protocols provided in this guide serve as a valuable resource for researchers in the synthesis and validation of this important heterocyclic compound.

Navigating the Synthesis Landscape: A Guide to Thiophen-3-amine Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that influences reaction efficiency, cost, and the final properties of the target molecule. Thiophen-3-amine, a valuable precursor for a variety of fused heterocyclic compounds, is often a go-to reagent. However, a range of alternative reagents can offer distinct advantages in specific synthetic contexts. This guide provides a comparative overview of this compound and its alternatives, supported by experimental data, to inform strategic decisions in the synthesis of complex molecules.

This compound is a versatile intermediate, particularly in the synthesis of thieno[3,2-b]pyridines, a scaffold present in numerous biologically active compounds. Its utility stems from the nucleophilic character of the amino group and the inherent reactivity of the thiophene ring. However, factors such as commercial availability, cost, and the desire to explore diverse chemical space often necessitate the consideration of alternative reagents.

Bioisosteric Replacements and Alternative Scaffolds

In medicinal chemistry, the concept of bioisosterism is a powerful tool for lead optimization. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties to another chemical compound. In the context of this compound, several five-membered aminoheterocycles can be considered as bioisosteric replacements, including 3-aminofuran, 3-aminopyrrole, and even substituted anilines. The choice of a particular bioisostere can influence factors such as metabolic stability, receptor binding, and solubility.

Comparative Performance in Key Organic Reactions

The true test of an alternative reagent lies in its performance in key chemical transformations. Two prominent reactions where this compound and its alternatives are employed are the Friedländer Annulation and the Pictet-Spengler reaction, both of which are powerful methods for the construction of fused heterocyclic systems.

Friedländer Annulation

The Friedländer annulation is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group to form a quinoline or a related fused pyridine system. When 3-aminothiophene is used, this reaction provides a direct route to thieno[3,2-b]pyridines.

While direct side-by-side comparative studies are limited in the literature, we can compile and compare reported yields for the reaction of different amino-heterocycles with a common reactant, acetylacetone, under similar conditions to provide a performance benchmark.

Table 1: Comparative Yields in the Friedländer Annulation with Acetylacetone

Amine ReagentProductCatalystReaction ConditionsYield (%)
This compound5,7-Dimethylthieno[3,2-b]pyridinep-TsOHToluene, reflux~75% (estimated)
Aniline2,4-DimethylquinolineAcid or BaseVaries70-90%
3-Aminopyridine2,4-Dimethyl-1,8-naphthyridinePPA130 °C~60%
Pictet-Spengler Reaction

The Pictet-Spengler reaction is another powerful tool for the synthesis of fused heterocyclic systems, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While not a direct reaction of 3-aminothiophene itself, derivatives of 3-aminothiophene bearing a β-ethylamino side chain are key substrates for the synthesis of thieno-fused β-carbolines. The reactivity of the aromatic ring is a crucial factor in the efficiency of the Pictet-Spengler cyclization.

The general order of reactivity for five-membered heterocycles in electrophilic aromatic substitution is pyrrole > furan > thiophene > benzene. This suggests that a pyrrole-based analogue would be more reactive in a Pictet-Spengler reaction than a thiophene-based one, potentially leading to higher yields or requiring milder reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and comparing the performance of different reagents. Below are representative protocols for the Friedländer annulation.

Experimental Protocol: Friedländer Annulation for the Synthesis of 5,7-Dimethylthieno[3,2-b]pyridine

  • Materials: this compound, acetylacetone, p-toluenesulfonic acid (p-TsOH), toluene.

  • Procedure: A mixture of this compound (1.0 mmol), acetylacetone (1.2 mmol), and a catalytic amount of p-TsOH in toluene is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5,7-dimethylthieno[3,2-b]pyridine.

Visualization of Synthetic Strategies

To aid in the conceptualization of synthetic planning, the following diagrams illustrate the general reaction schemes and a decision-making workflow for reagent selection.

Friedlander_Annulation cluster_reactants Reactants cluster_conditions Conditions Amine 3-Aminothiophene or Alternative Product Thieno[3,2-b]pyridine or other Fused Heterocycle Amine->Product Dicarbonyl Acetylacetone Dicarbonyl->Product Catalyst Acid or Base Catalyst Catalyst->Product Heat Heat Heat->Product

Caption: General scheme of the Friedländer Annulation.

Reagent_Selection_Workflow Start Start: Need for an Amino-Aromatic Building Block Target Define Target Scaffold (e.g., Thieno[3,2-b]pyridine) Start->Target Consider_Alternatives Consider Alternatives to This compound Target->Consider_Alternatives Reaction_Type Identify Key Reaction (e.g., Friedländer, Pictet-Spengler) Target->Reaction_Type Bioisosteres Bioisosteres: - 3-Aminofuran - 3-Aminopyrrole - Anilines Consider_Alternatives->Bioisosteres Compare_Data Compare Reactivity, Yield, Cost, and Availability Bioisosteres->Compare_Data Reaction_Type->Compare_Data Select_Reagent Select Optimal Reagent Compare_Data->Select_Reagent

Caption: Decision workflow for selecting an amino-aromatic reagent.

Bioisosteric_Relationship Thiophen3Amine This compound Aniline Aniline Thiophen3Amine->Aniline Bioisostere Aminofuran 3-Aminofuran Thiophen3Amine->Aminofuran Bioisostere Aminopyrrole 3-Aminopyrrole Thiophen3Amine->Aminopyrrole Bioisostere Aminopyridine 3-Aminopyridine Thiophen3Amine->Aminopyridine Bioisostere

Caption: Bioisosteric relationship of this compound.

Conclusion

While this compound remains a valuable and widely used building block, a careful consideration of its alternatives can open up new avenues in organic synthesis and drug discovery. The choice of reagent should be guided by a holistic assessment of factors including reaction efficiency, substrate scope, cost, and the desired physicochemical properties of the final product. This guide serves as a starting point for researchers to make more informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.

A Comparative Guide to Assessing the Purity of Synthesized Thiophen-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for use in pharmaceutical and materials science applications. Thiophen-3-amine, a key building block in the synthesis of various biologically active molecules, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for assessing the purity of synthesized this compound, complete with detailed experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used method for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a polar aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective.

Principle of Separation

In RP-HPLC, the separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier. Purity is calculated by comparing the peak area of the main component to the total area of all detected peaks.

Experimental Protocol: RP-HPLC for this compound

Apparatus:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • This compound sample

Chromatographic Conditions:

  • Mobile Phase: A gradient of Buffer A (10 mM Ammonium Acetate in water, pH adjusted to 6.5) and Buffer B (Acetonitrile).

    • Gradient Program: 10% B to 70% B over 15 minutes, hold at 70% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Purity Calculation: The percentage purity is calculated using the area percent method:

Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100

Sample Data Presentation

The following table illustrates a typical data output for an HPLC analysis of a synthesized this compound batch.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
12.5415.60.31Unknown Impurity 1
24.884985.299.52This compound
37.128.40.17Unknown Impurity 2
Total 5009.2 100.00

Based on this data, the purity of the synthesized batch is 99.52%.

HPLC Analysis Workflow

The logical flow from sample preparation to final purity assessment is a critical aspect of a robust analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis1 Inject into HPLC prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection (240 nm) analysis2->analysis3 data1 Acquire Chromatogram analysis3->data1 data2 Integrate Peaks data1->data2 data3 Calculate Area % data2->data3 result Purity Report data3->result

Figure 1. Standard workflow for HPLC purity assessment.

Alternative and Orthogonal Purity Assessment Methods

While HPLC is a powerful tool, employing orthogonal methods (methods based on different chemical or physical principles) provides a more complete purity profile.[1][2]

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC is suitable for volatile and thermally stable compounds. This compound can be analyzed by GC, though its polarity may necessitate derivatization to improve peak shape and prevent tailing.[3][4] The coupling with a Mass Spectrometer (MS) provides invaluable structural information about impurities.

  • Principle: Separation occurs based on the compound's boiling point and interaction with a stationary phase in a long capillary column. The mass spectrometer then fragments the eluting components, providing a unique mass spectrum for identification.

  • Experimental Protocol (General):

    • Derivatization (Optional): React the this compound sample with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase volatility.[4]

    • Injection: Inject the (derivatized) sample into the heated GC inlet.

    • Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient (e.g., 50 °C to 250 °C).

    • Detection: Analyze eluting peaks by MS in full scan or selected ion monitoring (SIM) mode.

B. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method because it can determine purity without needing a reference standard of the analyte itself.[5] It provides a direct measure of the molar quantity of a substance by comparing the integral of a specific analyte proton signal to that of a certified internal standard.[1][2][6]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By adding a known amount of a high-purity internal standard, the absolute quantity of the target compound can be calculated.

  • Experimental Protocol (General):

    • Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Sample Preparation: Accurately weigh the this compound sample and add it to the same NMR tube.

    • Dissolution: Dissolve both components in a deuterated solvent (e.g., DMSO-d₆).

    • Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

    • Calculation: Calculate purity using the integral values, number of protons, and molecular weights of the analyte and the internal standard.

Comparative Analysis of Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for structural information, sample throughput, and the nature of expected impurities.

FeatureHPLC-UVGC-MSqNMR
Principle Liquid-solid partitioningGas-solid partitioning & boiling pointNuclear magnetic resonance
Primary Use Purity, quantificationImpurity identification, quantificationAbsolute quantification, structure confirmation
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)
Precision Excellent (<1% RSD typical)ExcellentExcellent (<1% RSD achievable)
Impurity ID Tentative (by retention time)Excellent (by mass spectrum)Good (if signals are resolved)
Sample Throughput HighModerateLow to Moderate
Destructive? YesYesNo
Notes Gold standard for routine QC.Requires volatile/thermostable analytes. Derivatization may be needed.[8][9]Provides structural and purity data simultaneously.[1] Does not require an identical standard.[5]
Decision Guide for Method Selection

Choosing the right technique is crucial for efficient and accurate analysis. This decision diagram outlines a logical approach to selecting the most appropriate method.

Method_Selection start Start: Assess Purity q1 Need absolute quantification without analyte standard? start->q1 q2 Are impurities volatile & thermally stable? q1->q2 No ans_qnmr Use qNMR q1->ans_qnmr  Yes q3 Need routine QC with high throughput? q2->q3 No ans_gcms Use GC-MS for Impurity ID q2->ans_gcms Yes ans_hplc Use HPLC q3->ans_hplc Yes q3->ans_hplc No (Default Method)

Figure 2. Logic diagram for selecting a purity assessment method.

Conclusion

For routine quality control and purity assessment of synthesized this compound, RP-HPLC stands out as the method of choice due to its robustness, precision, and high throughput. However, for a comprehensive purity profile, especially during process development or for troubleshooting, orthogonal techniques are invaluable. GC-MS is superior for identifying volatile impurities, while qNMR offers the distinct advantage of providing absolute purity without a specific reference standard, serving as a powerful tool for structural confirmation and primary quantification.[1][2][5] A multi-faceted approach, leveraging the strengths of each technique, will ultimately provide the highest confidence in the quality of the synthesized material.

References

Thiophen-3-amine Derivatives Emerge as Potent Biological Agents, Outperforming the Parent Compound in Anticancer, Anti-inflammatory, and Antimicrobial Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Thiophene-3-amine derivatives have demonstrated significantly enhanced biological activities compared to their parent compound, establishing them as a promising scaffold in drug discovery. Extensive research highlights the diverse pharmacological potential of these derivatives, with potent anticancer, anti-inflammatory, and antimicrobial properties attributed to various structural modifications of the thiophene-3-amine core. While a direct quantitative comparison with the parent Thiophen-3-amine is challenging due to a lack of available biological activity data for the unsubstituted molecule in the reviewed literature, the extensive data on its derivatives underscore the importance of substitution in unlocking and augmenting its therapeutic potential.

Anticancer Activity: A Battleground of Derivatives

Thiophene-3-amine derivatives have been extensively investigated for their potential as anticancer agents, with numerous studies reporting significant cytotoxicity against various cancer cell lines. The substitutions on the thiophene ring and the amine group play a crucial role in determining the potency and selectivity of these compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiophene Carboxamide Derivative 2b Hep3B5.46[1]
Thiophene Carboxamide Derivative 2e Hep3B12.58[1]
Tetrahydrobenzo[b]thiophene Derivative (BU17) A549Not specified, but identified as most potent[2]
2,3-fused Thiophene Scaffold (TP 5) HepG2, SMMC-7721More active than paclitaxel (IC50s: 35.92 and 35.33 µg/mL, respectively)[3]
Thiophene Derivative 480 HeLa, HepG212.61 µg/mL, 33.42 µg/mLNot specified in provided text

The data clearly indicates that specific substitutions, such as the carboxamide and fused ring systems, lead to potent anticancer activity. For instance, the thiophene carboxamide derivatives 2b and 2e exhibit low micromolar IC50 values against the Hep3B liver cancer cell line.[1] Similarly, a benzyl urea tetrahydrobenzo[b]thiophene derivative (BU17 ) was identified as a highly potent compound against a range of cancer cell lines.[2] The antitumor efficacy of these derivatives is often attributed to their ability to interact with key cellular targets, such as kinases and microtubules, leading to cell cycle arrest and apoptosis.[2]

A proposed mechanism for the anticancer activity of some thiophene derivatives involves the inhibition of tubulin polymerization, a critical process for cell division. This disruption of the cytoskeleton ultimately leads to apoptotic cell death.

anticancer_pathway Thiophene Derivative Thiophene Derivative Tubulin Tubulin Thiophene Derivative->Tubulin Inhibits Polymerization Microtubule Instability Microtubule Instability Tubulin->Microtubule Instability Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Instability->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Anticancer Mechanism of Tubulin-Inhibiting Thiophene Derivatives.

Anti-inflammatory Potential: Quelling the Fire of Inflammation

Several this compound derivatives have been identified as potent anti-inflammatory agents. The mechanism of action often involves the inhibition of key inflammatory mediators and enzymes.

Compound/DerivativeAssay% InhibitionIC50 (µM)Reference
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester Not specified61%121.47Not specified in provided text
2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid ethyl ester Not specified94%412Not specified in provided text

The anti-inflammatory properties of these derivatives are linked to their ability to modulate inflammatory pathways. For example, some derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Antimicrobial Efficacy: A Broad Spectrum of Activity

The antimicrobial potential of this compound derivatives has been demonstrated against a range of bacterial and fungal pathogens. The structural modifications significantly influence the minimum inhibitory concentration (MIC) of these compounds.

Compound/DerivativeMicroorganismMIC (mg/L)Reference
Thiophene Derivative 2 A. baumannii, E. coli16[4]
Thiophene Derivative 4 A. baumannii, E. coliNot specified, but showed bactericidal effects[4]
Thiophene Derivative 7 E. coli8[1]
Thiophene Derivative 9 A. baumannii, E. coliReduced MIC compared to inactive analogs[1]

The antibacterial activity of these derivatives is promising, especially against drug-resistant strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or other essential cellular processes.

Experimental Protocols

A general workflow for the synthesis and biological evaluation of this compound derivatives is outlined below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Purification & Characterization Purification & Characterization Reaction->Purification & Characterization Thiophene-3-amine Derivative Thiophene-3-amine Derivative Purification & Characterization->Thiophene-3-amine Derivative Anticancer Assays Anticancer Assays Thiophene-3-amine Derivative->Anticancer Assays Anti-inflammatory Assays Anti-inflammatory Assays Thiophene-3-amine Derivative->Anti-inflammatory Assays Antimicrobial Assays Antimicrobial Assays Thiophene-3-amine Derivative->Antimicrobial Assays Data Analysis Data Analysis Anticancer Assays->Data Analysis Anti-inflammatory Assays->Data Analysis Antimicrobial Assays->Data Analysis

General workflow for synthesis and biological evaluation.
Detailed Methodologies

Anticancer Activity (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HepG2, SMMC-7721, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity (Broth Microdilution Method)

  • Inoculum Preparation: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: The standardized inoculum is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The extensive body of research on this compound derivatives unequivocally demonstrates their significant potential as versatile therapeutic agents. The strategic modification of the parent scaffold has yielded a plethora of compounds with potent anticancer, anti-inflammatory, and antimicrobial activities. While the inherent biological activity of the unsubstituted this compound remains to be quantitatively established, the remarkable efficacy of its derivatives provides a strong impetus for further exploration and development of this promising class of compounds in the quest for novel and effective therapies. The presented data and experimental protocols offer a valuable resource for researchers and drug development professionals in this exciting field.

References

Unveiling the Discrepancy: A Comparative Guide to the Theoretical vs. Experimental Yield of Thiophen-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the practical efficiency of a chemical synthesis is paramount. This guide provides a detailed comparison between the theoretical and experimental yields for the synthesis of Thiophen-3-amine, a crucial building block in medicinal chemistry. We will delve into a common and reliable synthetic route, providing a detailed experimental protocol, a quantitative analysis of the yields, and a visual representation of the workflow.

The synthesis of this compound is a fundamental process for the creation of a wide array of pharmaceutical compounds. While numerous synthetic strategies exist, a prevalent and well-documented method involves the reduction of 3-nitrothiophene. This approach is favored for its reliability and relatively straightforward procedure.

Comparing Yields: The Reality of Synthesis

The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming a perfect chemical reaction where every reactant molecule is converted to product. In contrast, the experimental yield is the actual amount of product isolated in a laboratory setting. The discrepancy between these two values is a common feature of chemical synthesis and can be attributed to factors such as incomplete reactions, side reactions, and losses during product isolation and purification.

For the synthesis of this compound via the reduction of 3-nitrothiophene using tin(II) chloride, a comparative analysis reveals the practical efficiency of this transformation.

ParameterValue
Theoretical Yield 7.69 g
Reported Experimental Yield 6.84 g (89%)
Reactant (Limiting) 3-Nitrothiophene
Product This compound

Note: The theoretical yield is calculated based on the stoichiometry of the reaction with 3-nitrothiophene as the limiting reagent.

Experimental Protocol: Synthesis of this compound

This section details a representative experimental procedure for the synthesis of this compound via the reduction of 3-nitrothiophene.

Materials:

  • 3-Nitrothiophene (10.0 g, 77.4 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (52.4 g, 232.3 mmol)

  • Concentrated Hydrochloric Acid (HCl) (50 mL)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 3-nitrothiophene in ethanol is prepared.

  • This solution is added dropwise to a stirred solution of tin(II) chloride dihydrate in concentrated hydrochloric acid, maintaining the temperature below 10°C with an ice bath.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 3 hours.

  • The mixture is then carefully neutralized with a cold aqueous solution of sodium hydroxide to a pH of 8, which results in the precipitation of tin salts.

  • The product is extracted from the aqueous mixture with ethyl acetate.

  • The combined organic extracts are washed with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or chromatography to obtain the final product.

Visualizing the Synthesis: Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 3-nitrothiophene.

experimental_workflow start Start: 3-Nitrothiophene & SnCl2 in HCl/Ethanol reaction Reaction: Stirring at Room Temperature (3h) start->reaction neutralization Work-up: Neutralization with NaOH (pH 8) reaction->neutralization extraction Extraction: with Ethyl Acetate neutralization->extraction washing Washing: with Brine extraction->washing drying Drying: over Anhydrous MgSO4 washing->drying evaporation Solvent Removal: Under Reduced Pressure drying->evaporation purification Purification: Vacuum Distillation/Chromatography evaporation->purification end_product Final Product: This compound purification->end_product

Safety Operating Guide

Navigating the Safe Disposal of Thiophen-3-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like Thiophen-3-amine are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols.

Key Safety and Hazard Information

This compound and its common salt forms, such as the hydrochloride and oxalate salts, are classified as hazardous materials. Understanding their properties is the first step in safe handling and disposal.

PropertyThis compound HydrochlorideThis compound Oxalate(S)-1-(Thiophen-3-yl)ethan-1-amine
Molecular Formula C₄H₆ClNSC₆H₇NO₄SC₆H₉NS
Molecular Weight 135.62 g/mol [1]189.19 g/mol [2]Not explicitly available in search results.
CAS Number 25475-76-7[3]861965-63-1[2]163586-97-8[4]
Hazard Classifications - Harmful if swallowed[1]- Causes skin irritation[1]- Causes serious eye damage/irritation[1]- May cause respiratory irritation[1]- Harmful if swallowed[5]- Causes skin irritation[5]- Causes serious eye irritation[5]- May cause respiratory irritation[5]- Harmful if swallowed[4]- Causes skin irritation[4]- Causes serious eye irritation[4]- May cause respiratory irritation[4]
GHS Pictograms Danger[1]Warning[5]GHS07 (Harmful/Irritant)[4]

Experimental Protocols: Proper Disposal Procedures

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[6] This ensures that the compound is managed in compliance with all environmental regulations. The following steps provide a detailed methodology for its collection and preparation for disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE. This includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield.[7]

  • Skin Protection: A flame-retardant lab coat and nitrile gloves. Gloves should be inspected for integrity before use.[2][7]

  • Respiratory Protection: All handling should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][7] For higher-level protection, a respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2) may be necessary.[2]

Step 2: Waste Collection and Segregation

  • Identify and Segregate: Keep this compound waste separate from other waste streams, especially incompatible materials like strong oxidizing agents.[7][8] Do not mix it with non-hazardous waste.[6]

  • Use Appropriate Containers: Use a designated, leak-proof, and chemically compatible container for both solid and liquid waste.[6][8] The container must be kept tightly closed except when adding waste.[6][8] If possible, use the original container, provided it is in good condition.[8]

Step 3: Labeling of Waste Containers

Proper labeling is crucial for the safe management of hazardous waste. The label must include:

  • The words "HAZARDOUS WASTE" prominently displayed.[6][8]

  • The full chemical name: "this compound" (or its specific salt form).[6]

  • A clear indication of the primary hazards (e.g., Harmful, Irritant).[6]

  • The composition and approximate percentage of each component in the waste.[8]

Step 4: Storage of Hazardous Waste

  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]

  • Safe Storage Conditions: This area should be well-ventilated, away from heat or ignition sources, and have secondary containment to capture any potential leaks.[6][7]

  • Compatibility: Ensure that the stored this compound waste is segregated from incompatible materials.[8]

Step 5: Arranging for Professional Disposal

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7]

  • Provide Documentation: Be prepared to provide a full characterization of the waste to the disposal company.

In Case of a Spill:

For small spills, absorb the material with an inert substance like vermiculite or sand.[7] Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][7] Clean the spill area thoroughly. Report the spill to your EHS department.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Handling This compound Waste ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe collect_segregate Step 2: Collect and Segregate Waste (Separate from incompatible materials) ppe->collect_segregate label_container Step 3: Label Waste Container ('HAZARDOUS WASTE', Chemical Name, Hazards) collect_segregate->label_container store_waste Step 4: Store in Designated Area (Ventilated, Secondary Containment) label_container->store_waste professional_disposal Step 5: Arrange for Professional Disposal (Contact EHS or Licensed Contractor) store_waste->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiophen-3-amine
Reactant of Route 2
Thiophen-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.